2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-triphenylsilylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3OSi/c21-20(22,23)19(24)25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQZKOCPXUISGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452361 | |
| Record name | Silane, triphenyl(trifluoroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141334-25-0 | |
| Record name | Silane, triphenyl(trifluoroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Acylsilanes are a unique class of organic compounds characterized by a silicon atom directly bonded to a carbonyl carbon. This arrangement imparts distinct chemical properties, including altered carbonyl reactivity and utility as acyl anion synthons. The incorporation of a trifluoromethyl group into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone emerges as a compound of significant interest, combining the unique reactivity of an acylsilane with the advantageous properties of a trifluoromethyl ketone. This guide explores the synthetic approaches to this target molecule.
Proposed Synthetic Pathways
The most logical approach to the synthesis of this compound involves the nucleophilic attack of a triphenylsilyl anion equivalent on an electrophilic trifluoroacetylating agent. Two primary variations of this strategy are presented below.
Pathway A: Acylation of Triphenylsilyllithium with Trifluoroacetic Anhydride
This approach utilizes the highly reactive triphenylsilyllithium as the nucleophile and trifluoroacetic anhydride as the trifluoroacetylating agent. The reaction is expected to proceed rapidly at low temperatures.
Caption: Synthetic route via acylation of triphenylsilyllithium.
Pathway B: Acylation of Triphenylsilyllithium with Ethyl Trifluoroacetate
An alternative to the highly reactive trifluoroacetic anhydride is the use of an ester, such as ethyl trifluoroacetate. This reaction may offer better control and selectivity, potentially reducing side reactions.
Caption: Synthetic route using ethyl trifluoroacetate as the acylating agent.
Experimental Protocols (Proposed)
The following are detailed, proposed experimental protocols for the synthesis of this compound based on the pathways described above. These protocols are derived from standard procedures for analogous chemical transformations.
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Glassware should be oven-dried prior to use.
-
Reagents should be of high purity. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl.
Protocol for Pathway A: Acylation with Trifluoroacetic Anhydride
Step 1: Preparation of Triphenylsilyllithium
-
To a stirred solution of triphenylsilane (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at 0 °C for 1 hour. The formation of the reddish-orange solution indicates the generation of triphenylsilyllithium.
Step 2: Acylation Reaction
-
Cool the freshly prepared solution of triphenylsilyllithium to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of trifluoroacetic anhydride (1.2 eq) in anhydrous THF (1.0 M) to the silyllithium solution via syringe.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Protocol for Pathway B: Acylation with Ethyl Trifluoroacetate
Step 1: Preparation of Triphenylsilyllithium
-
Follow the procedure outlined in Step 1 of Protocol 3.2.
Step 2: Acylation Reaction
-
Cool the freshly prepared solution of triphenylsilyllithium to -78 °C.
-
Add ethyl trifluoroacetate (1.2 eq) dropwise to the silyllithium solution.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
Step 3: Work-up and Purification
-
Follow the procedure outlined in Step 3 of Protocol 3.2.
Data Presentation
The following tables summarize the key reaction parameters for the proposed synthetic pathways. The expected yields are estimates based on similar reactions reported in the literature.
Table 1: Reactants and Stoichiometry
| Reagent | Pathway A (eq) | Pathway B (eq) |
| Triphenylsilane | 1.0 | 1.0 |
| n-Butyllithium | 1.1 | 1.1 |
| Trifluoroacetic Anhydride | 1.2 | - |
| Ethyl Trifluoroacetate | - | 1.2 |
Table 2: Reaction Conditions
| Parameter | Pathway A | Pathway B |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature (°C) | -78 to rt | -78 to rt |
| Reaction Time (h) | 3 | 12 |
| Atmosphere | Inert (Ar or N₂) | Inert (Ar or N₂) |
| Expected Yield (%) | 60-75 | 50-65 |
Logical Workflow Diagram
The overall workflow for the synthesis and characterization of the target compound is depicted below.
Caption: General workflow for the synthesis and purification of the target compound.
Safety Considerations
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
Trifluoroacetic anhydride is corrosive and highly reactive with water. It should be handled in a fume hood with appropriate personal protective equipment.
-
The reaction should be quenched carefully at low temperatures to control any exothermic processes.
Conclusion
This technical guide provides a well-founded theoretical framework for the synthesis of this compound. The proposed pathways, utilizing the acylation of triphenylsilyllithium, are based on established and reliable organic chemistry principles. The detailed protocols and workflow diagrams are intended to serve as a valuable resource for researchers embarking on the synthesis of this and other novel fluorinated acylsilanes. Further experimental optimization may be required to achieve high yields and purity. The successful synthesis of this molecule will provide a valuable building block for the development of new chemical entities in the pharmaceutical and agrochemical industries.
An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
CAS Number: 141334-25-0
This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone, a key reagent in modern organic synthesis, particularly for the introduction of the trifluoromethyl group. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties and Data
This compound, also known as trifluoroacetyltriphenylsilane, is a versatile building block in organic chemistry. Its unique structure, combining a trifluoromethyl group with a triphenylsilyl moiety, imparts valuable reactivity.
| Property | Value | Reference |
| CAS Number | 141334-25-0 | [1] |
| Molecular Formula | C₂₀H₁₅F₃OSi | [1] |
| Molecular Weight | 356.41 g/mol | [1] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [1] |
Synthesis
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, the synthesis of analogous acylsilanes and trifluoroacetyl compounds provides insight into potential synthetic routes. A plausible approach involves the reaction of a triphenylsilyl-containing nucleophile with a trifluoroacetyl electrophile.
One general method for the formation of a silicon-carbon bond is the reaction of an organolithium or Grignard reagent with a chlorosilane. For instance, the synthesis of (3-Bromophenyl)triphenylsilane is achieved by reacting 1,3-dibromobenzene with n-butyllithium followed by chlorotriphenylsilane. A similar strategy could be envisioned for the synthesis of the target molecule.
Applications in Trifluoromethylation
The primary application of this compound is as a reagent for the introduction of the trifluoromethyl (CF₃) group into organic molecules. The CF₃ group is a crucial substituent in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.
The reactivity of this compound is analogous to other trifluoromethylating agents, such as (trifluoromethyl)trimethylsilane (TMSCF₃), which is widely used for the nucleophilic trifluoromethylation of carbonyl compounds. The reaction is typically initiated by a fluoride source, which attacks the silicon atom, liberating a trifluoromethyl anion equivalent that then reacts with an electrophile.
General Reaction Pathway for Trifluoromethylation
The trifluoromethylation of carbonyl compounds using silyl-trifluoromethyl reagents generally proceeds via the following pathway:
References
An In-depth Technical Guide to 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Initial Statement on Data Availability: Despite a comprehensive search of scientific literature and chemical databases, detailed experimental and spectroscopic data for 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone remains largely unavailable in published resources. While basic identifiers and supplier-provided information are accessible, in-depth characterization data such as melting point, boiling point, and detailed NMR, IR, and mass spectrometry results have not been located in the public domain. This guide, therefore, focuses on the available information and provides a general context based on the properties and reactivity of structurally similar compounds.
Core Properties
Basic chemical information for this compound has been aggregated from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 141334-25-0 | Chemical Supplier Catalogs |
| Molecular Formula | C₂₀H₁₅F₃OSi | Chemical Supplier Catalogs |
| Molecular Weight | 356.41 g/mol | Chemical Supplier Catalogs |
| General Description | A reagent used for the introduction of trifluoromethyl groups in organic synthesis. It is considered valuable for the development of pharmaceuticals, agrochemicals, and materials with enhanced properties. It acts as a versatile building block in constructing complex organic structures, particularly in fluorination reactions. | MySkinRecipes[1] |
| Storage Conditions | 2-8°C, sealed in a dry environment. | BLDpharm[2] |
Synthesis and Reactivity
Potential Synthetic Pathways
The synthesis of this compound would likely involve the formation of a bond between a triphenylsilyl nucleophile and a trifluoroacetyl electrophile, or vice versa. Two plausible conceptual pathways are outlined below.
It is crucial to note that these are generalized representations and have not been experimentally verified for this specific compound.
Pathway A: Nucleophilic Triphenylsilyl Reagent
This approach would involve the reaction of a triphenylsilyl anion equivalent, such as triphenylsilyllithium or a triphenylsilyl Grignard reagent, with a trifluoroacetyl electrophile like trifluoroacetyl chloride or trifluoroacetic anhydride.
Caption: Conceptual synthesis via a triphenylsilyl nucleophile.
Pathway B: Electrophilic Triphenylsilyl Reagent
Alternatively, a trifluoromethyl anion equivalent could react with an electrophilic triphenylsilyl species. However, generating a trifluoromethyl anion is often more challenging.
Expected Reactivity
As an acylsilane, this compound is expected to exhibit reactivity characteristic of this functional group. The presence of the electron-withdrawing trifluoromethyl group would likely enhance the electrophilicity of the carbonyl carbon.
Key potential reactions include:
-
Nucleophilic Addition: The carbonyl group is susceptible to attack by various nucleophiles.
-
Brook Rearrangement: A common reaction of acylsilanes, involving the migration of the silyl group from carbon to oxygen.
-
Photochemical Reactions: Acylsilanes can undergo unique transformations upon exposure to light.
The general workflow for a hypothetical reaction involving this compound is depicted below.
Caption: General experimental workflow for reactions.
Applications in Drug Development
The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound, as a trifluoromethylating agent, has potential applications in the synthesis of novel pharmaceutical candidates.
While no specific signaling pathways involving this exact molecule have been documented, its role would be as a synthetic intermediate in the creation of biologically active molecules. The logical relationship of its application in drug discovery is outlined below.
Caption: Role in the drug discovery process.
Conclusion
This compound is a specialized reagent with potential utility in organic synthesis and drug discovery. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, physical properties, and spectroscopic characterization. The information presented in this guide is based on general principles of acylsilane chemistry and data from chemical suppliers. Further experimental investigation and publication are necessary to fully elucidate the properties and reactivity of this compound for the benefit of the research community.
References
An In-depth Technical Guide to 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone, a specialized organosilicon compound. This document details its physicochemical properties, outlines relevant synthetic protocols, and discusses its potential applications, particularly in the context of medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this exact molecule, this guide incorporates illustrative experimental protocols and spectroscopic data from closely related acylsilanes and trifluoromethyl ketones to provide a practical framework for researchers.
Introduction
This compound, also known as trifluoroacetyltriphenylsilane, is a member of the acylsilane family of compounds. These molecules are characterized by a carbonyl group directly bonded to a silicon atom. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the carbonyl carbon, making it highly electrophilic. The triphenylsilyl moiety provides steric bulk and influences the compound's solubility and electronic properties.
The unique chemical nature of acylsilanes, combined with the properties imparted by the trifluoromethyl group, makes this compound a compound of interest for advanced organic synthesis. Trifluoromethyl ketones are a well-established class of building blocks in drug discovery, known for their ability to act as transition-state analogs and covalent inhibitors of various enzymes.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₂₀H₁₅F₃OSi |
| Molecular Weight | 356.41 g/mol |
| CAS Number | 141334-25-0 |
| Appearance | Expected to be a solid |
| Solubility | Soluble in common organic solvents |
| ¹H NMR (CDCl₃) | ~7.4-7.8 ppm (m, 15H, Ar-H) |
| ¹³C NMR (CDCl₃) | ~195-205 (q, C=O), ~115-120 (q, CF₃), 128-136 (Ar-C) |
| ¹⁹F NMR (CDCl₃) | ~ -70 to -80 ppm (s) |
| IR (thin film) | ~1680-1700 cm⁻¹ (C=O stretch) |
Synthesis and Reactivity
General Synthetic Approach
The synthesis of acylsilanes can be achieved through several methods. A common approach involves the reaction of a silyl anion with an acylating agent. For this compound, a plausible synthetic route would involve the reaction of triphenylsilyllithium with a trifluoroacetylating agent, such as trifluoroacetic anhydride or S-ethyl trifluoroacetate.
Illustrative Experimental Protocol: Synthesis of an Acylsilane
This protocol is a general representation for the synthesis of acylsilanes and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
Triphenylchlorosilane
-
Lithium metal
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroacetic anhydride
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A solution of triphenylchlorosilane in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.
-
The solution is cooled to 0 °C, and freshly cut lithium metal is added in small portions.
-
The reaction mixture is stirred at room temperature until the lithium is consumed and a deep red solution of triphenylsilyllithium is formed.
-
In a separate flask, a solution of trifluoroacetic anhydride in anhydrous THF is prepared and cooled to -78 °C.
-
The triphenylsilyllithium solution is slowly added cannula to the trifluoroacetic anhydride solution at -78 °C.
-
The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Applications in Drug Discovery and Organic Synthesis
The trifluoromethyl ketone moiety is a key pharmacophore in medicinal chemistry. Its strong electrophilicity allows it to form reversible covalent bonds with nucleophilic residues (such as serine or cysteine) in enzyme active sites. This property has been exploited in the design of potent enzyme inhibitors.
Beyond its potential as a bioactive molecule, this compound can serve as a versatile building block in organic synthesis. The silyl group can be replaced in various transformations, and the trifluoromethyl group can direct reactions or be incorporated into more complex fluorinated molecules.
Conclusion
This compound is a specialized reagent with significant potential in both medicinal chemistry and synthetic organic chemistry. Its unique combination of a highly electrophilic trifluoromethyl ketone and a bulky triphenylsilyl group offers opportunities for the development of novel enzyme inhibitors and as a building block for complex fluorinated molecules. While detailed experimental data for this specific compound is sparse, the principles of acylsilane and trifluoromethyl ketone chemistry provide a strong foundation for its application in research and development. Further studies are warranted to fully explore the synthetic utility and biological activity of this and related compounds.
An In-depth Technical Guide to the Predicted NMR Spectrum of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed prediction and interpretation of the ¹H, ¹³C, ¹⁹F, and ²⁹Si Nuclear Magnetic Resonance (NMR) spectra for 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone. Due to the absence of publicly available experimental spectra for this specific compound, the data presented herein are predicted based on established chemical shift ranges and coupling constants from analogous structures and functional groups. This document also outlines a comprehensive experimental protocol for the acquisition of such spectra.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for each relevant nucleus in this compound. Predictions are referenced to tetramethylsilane (TMS) for ¹H, ¹³C, and ²⁹Si, and to CFCl₃ for ¹⁹F.
Predicted ¹H NMR Data
| Protons | Predicted δ (ppm) | Multiplicity | Notes |
| Phenyl (15H) | 7.4 - 7.8 | Multiplet | The aromatic protons of the three phenyl groups are expected to appear as a complex multiplet in the typical downfield region for aromatic compounds. |
Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Notes |
| C=O | 190 - 200 | Quartet | ²J(C-F) ≈ 30 - 40 | The carbonyl carbon is deshielded and coupled to the three fluorine atoms on the adjacent carbon. |
| CF₃ | 115 - 125 | Quartet | ¹J(C-F) ≈ 280 - 290 | The trifluoromethyl carbon shows a characteristic large one-bond coupling to the three fluorine atoms. |
| Phenyl (ipso) | 130 - 135 | Singlet | The carbon directly attached to the silicon atom. | |
| Phenyl (ortho) | 135 - 140 | Singlet | ||
| Phenyl (meta) | 128 - 132 | Singlet | ||
| Phenyl (para) | 132 - 136 | Singlet |
Predicted ¹⁹F NMR Data
| Fluorine | Predicted δ (ppm) | Multiplicity | Notes |
| CF₃ | -70 to -85 | Singlet | The chemical shift for trifluoroacetyl groups can vary based on the electronic environment and solvent.[1][2][3] A singlet is expected in a proton-decoupled spectrum. |
Predicted ²⁹Si NMR Data
| Silicon | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Notes |
| SiPh₃ | -10 to -25 | Quartet | ³J(Si-F) ≈ 1 - 5 | The silicon chemical shift is influenced by the attached phenyl and trifluoroacetyl groups. A small coupling to the three fluorine atoms over three bonds is anticipated. |
Experimental Protocols
This section outlines a detailed methodology for the acquisition of high-quality NMR spectra for this compound.
2.1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆ or benzene-d₆.
-
Concentration:
-
For ¹H NMR, dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[4]
-
For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]
-
For ²⁹Si NMR, which is a low sensitivity nucleus, a concentrated sample is crucial.[5]
-
-
Procedure:
-
Weigh the desired amount of the sample into a clean, dry vial.
-
Add the deuterated solvent and ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]
-
The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL).[6][7]
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H, ¹³C, and ²⁹Si spectra (δ = 0.00 ppm).
2.2. NMR Data Acquisition
The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz). These may need to be optimized for the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8-16 scans should be sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically adequate.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be necessary depending on the concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range of 0 to 220 ppm is standard.
¹⁹F NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A range appropriate for trifluoroacetyl groups, for example, -60 to -90 ppm.[1][2][3]
²⁹Si NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment, potentially with polarization transfer techniques like DEPT or INEPT to enhance sensitivity.
-
Number of Scans: A large number of scans will likely be required due to the low sensitivity and long relaxation times of ²⁹Si.
-
Relaxation Delay (d1): Longer delays (5-10 seconds or more) may be necessary, or the use of a relaxation agent like chromium(III) acetylacetonate.
-
Spectral Width: A wide spectral width is recommended, for example, -150 to 50 ppm.[5]
Visualizations
3.1. Molecular Structure and Key Atoms
Caption: Molecular structure of this compound.
3.2. Predicted Key NMR Couplings
Caption: Predicted significant J-coupling interactions.
3.3. Experimental and Analytical Workflow
References
- 1. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species | Semantic Scholar [semanticscholar.org]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 7. ucl.ac.uk [ucl.ac.uk]
An In-depth Technical Guide to the Infrared Spectrum of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of the organosilicon compound 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone. Due to the limited availability of a complete, experimentally verified spectrum in public databases, this guide focuses on the predicted vibrational frequencies based on the characteristic absorptions of its constituent functional groups. This information is crucial for researchers working with this and similar molecules in fields such as organic synthesis, materials science, and pharmaceutical development, enabling them to identify and characterize these compounds.
Data Presentation: Predicted Vibrational Frequencies
The infrared spectrum of this compound is characterized by the vibrational modes of its key functional groups: the trifluoroacetyl group, the carbonyl group adjacent to a silicon atom (acylsilane), and the triphenylsilyl group. The expected absorption bands are summarized in the table below. These ranges are derived from established correlations for organosilicon compounds and fluorinated ketones.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| ~3100 - 3000 | C-H stretch (aromatic) | Medium to Weak | Characteristic of the phenyl groups attached to the silicon atom. |
| ~1645 - 1625 | C=O stretch (acylsilane) | Strong | The carbonyl stretch in acylsilanes is typically found at a lower frequency compared to simple ketones due to the electronic effects of the silicon atom. The adjacent trifluoromethyl group may cause a slight shift. |
| ~1600, ~1480, ~1430 | C=C stretch (aromatic ring) | Medium to Weak | Multiple bands are expected due to the vibrations of the phenyl rings. |
| ~1350 - 1100 | C-F stretch | Strong | The trifluoromethyl group will exhibit strong absorption bands in this region. |
| ~1120 - 1100 | Si-Ph stretch (silicon-phenyl) | Strong | A characteristic sharp and strong absorption for compounds containing a silicon-phenyl bond. |
| ~740 - 690 | C-H out-of-plane bend (aromatic monosubstituted) | Strong | Strong bands in this region are indicative of the monosubstituted phenyl rings of the triphenylsilyl group. |
Experimental Protocols
Obtaining a high-quality IR spectrum of a solid sample like this compound requires proper sample preparation. The following are two common and effective methods.
Method 1: Thin Solid Film Deposition
This method is suitable for soluble, non-volatile solids and is often the simplest to perform.
Materials:
-
This compound sample
-
Volatile solvent (e.g., acetone, dichloromethane)
-
Infrared-transparent salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
Desiccator for storage of salt plates
Procedure:
-
Ensure the salt plates are clean and dry. If necessary, polish them with a suitable abrasive and rinse with a dry, volatile solvent.
-
Dissolve a small amount (a few milligrams) of the solid sample in a minimal amount of a volatile solvent.
-
Using a pipette, apply a few drops of the resulting solution to the surface of one salt plate.
-
Allow the solvent to evaporate completely, which will leave a thin, even film of the solid sample on the plate. Gentle warming can expedite this process, but care should be taken to avoid decomposing the sample.
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire the infrared spectrum according to the instrument's operating procedures. A background spectrum of the clean, empty salt plate should be taken first and subtracted from the sample spectrum.
Method 2: Potassium Bromide (KBr) Pellet
This technique is ideal for solids that are not soluble in suitable IR-transparent solvents or for obtaining a spectrum of the compound in a solid matrix.
Materials:
-
This compound sample
-
Dry, finely ground potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press with die set
-
Vacuum pump (optional, but recommended)
Procedure:
-
Weigh out approximately 1-2 mg of the solid sample and about 100-200 mg of dry KBr. The ratio is typically 1:100.
-
Grind the KBr alone in a clean, dry agate mortar to a very fine powder.
-
Add the sample to the mortar and grind the mixture thoroughly for several minutes to ensure a homogeneous dispersion of the sample within the KBr matrix.
-
Transfer the powdered mixture into the die of a pellet press.
-
Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. Applying a vacuum to the die during pressing can help remove trapped air and moisture, resulting in a clearer pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the infrared spectrum. A background spectrum should be run with an empty sample holder.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for IR Spectroscopic Analysis.
Mass Spectrometry of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the mass spectrometric analysis of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone. Due to the absence of a publicly available mass spectrum for this specific compound, this document presents a predicted fragmentation pattern based on the known mass spectrometric behavior of its core structures: trifluoroacetophenone and the triphenylsilyl group. This guide offers a comprehensive theoretical framework for researchers analyzing this and structurally related molecules, including detailed experimental protocols and data presentation.
Introduction
This compound is a specialized organosilicon compound of interest in synthetic chemistry and potentially in drug development due to the unique properties conferred by the trifluoromethyl and triphenylsilyl moieties. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such novel compounds. This guide outlines the expected behavior of this compound under mass spectrometric conditions, providing a predictive framework for analysis.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is anticipated to be characterized by cleavages at the Si-C and C-C bonds adjacent to the carbonyl group. The fragmentation pattern is predicted by combining the known fragmentation of 2,2,2-trifluoro-1-phenylethanone with that of triphenylsilyl compounds.
Predicted Fragmentation Data
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.
| Predicted m/z | Proposed Fragment Ion | Formula | Notes |
| 356 | [M]⁺ | C₂₀H₁₅F₃OSi | Molecular Ion |
| 337 | [M - F]⁺ | C₂₀H₁₅F₂OSi | Loss of a fluorine atom |
| 287 | [M - CF₃]⁺ | C₂₀H₁₅OSi | Loss of the trifluoromethyl radical |
| 259 | [Si(C₆H₅)₃]⁺ | C₁₈H₁₅Si | Triphenylsilyl cation (likely a prominent peak) |
| 199 | [C₁₂H₁₀Si]⁺ | C₁₂H₁₀Si | Loss of a phenyl group from the triphenylsilyl cation |
| 181 | [C₁₂H₉Si]⁺ | C₁₂H₉Si | Further fragmentation of the triphenylsilyl group |
| 105 | [C₆H₅CO]⁺ | C₇H₅O | Benzoyl cation, from cleavage of the Si-C bond |
| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation |
| 69 | [CF₃]⁺ | CF₃ | Trifluoromethyl cation |
Fragmentation Pathway
The expected fragmentation pathway for this compound is initiated by the ionization of the molecule. The primary fragmentation events are predicted to be the cleavage of the bond between the silicon atom and the carbonyl carbon, and the loss of the trifluoromethyl group.
Experimental Protocols
A standard approach for analyzing this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) due to its anticipated volatility.
Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Dilution: Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
-
Vial Transfer: Transfer the final solution to a standard 2 mL GC-MS autosampler vial.
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis.
Signaling Pathways and Logical Relationships
While this compound is not directly implicated in known biological signaling pathways, its structural motifs are relevant in drug design. The logical relationship for its analysis is based on the independent fragmentation of its constituent parts.
Conclusion
This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. By understanding the expected fragmentation patterns and employing the detailed experimental protocols, researchers and scientists can effectively identify and characterize this and similar novel compounds. The provided visualizations of the fragmentation pathway, experimental workflow, and logical relationships offer a clear and concise summary of the analytical approach.
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a public domain crystal structure determination for 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone, including its Crystallographic Information File (CIF), is not available in the Cambridge Structural Database (CSD) or through extensive literature searches. This guide, therefore, outlines the established methodologies and expected structural characteristics for this compound based on known chemical principles and data from analogous structures. It serves as a comprehensive framework for researchers undertaking the synthesis and crystallographic analysis of this and related silyl ketones.
Introduction
This compound is a fascinating molecule at the intersection of organosilicon and fluorine chemistry. The presence of the bulky triphenylsilyl group adjacent to a trifluoroacetyl moiety suggests unique electronic and steric properties that are of significant interest in fields ranging from medicinal chemistry to materials science. The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly modulate the pharmacokinetic and physicochemical properties of bioactive molecules. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-activity relationships, designing novel derivatives, and predicting its reactivity.
This technical guide provides a detailed overview of the probable synthetic routes and the comprehensive experimental workflow for determining the single-crystal X-ray structure of this compound.
Synthesis and Crystallization
The synthesis of α-silyl ketones is a well-established field, offering several potential routes to this compound.
2.1. Synthetic Protocols
A probable synthetic approach involves the acylation of a triphenylsilyl anion equivalent with a trifluoroacetylating agent.
Table 1: Proposed Synthetic Protocol for this compound
| Step | Procedure | Reagents and Conditions | Purpose |
| 1 | Generation of Triphenylsilyllithium | Triphenylchlorosilane, Lithium metal | Formation of the nucleophilic silyl anion. |
| 2 | Acylation | Ethyl trifluoroacetate | Introduction of the trifluoroacetyl group. |
| 3 | Work-up | Saturated aqueous NH₄Cl, Diethyl ether | Quenching of the reaction and extraction of the product. |
| 4 | Purification | Column chromatography (Silica gel) | Isolation of the pure product. |
2.2. Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.
Table 2: General Crystallization Techniques
| Method | Description | Solvent Systems |
| Slow Evaporation | The solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration until saturation is reached and crystals form. | Dichloromethane, Chloroform, Ethyl acetate, Hexane |
| Vapor Diffusion | A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent (anti-solvent). The vapor of the volatile solvent slowly diffuses into the anti-solvent, inducing crystallization. | Dichloromethane/Hexane, Acetone/Pentane |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth. | Toluene, Ethanol, Acetonitrile |
Single-Crystal X-ray Diffraction
The definitive method for determining the molecular structure of a crystalline solid is single-crystal X-ray diffraction.
3.1. Experimental Workflow
The process of determining a crystal structure can be broken down into several key stages, as illustrated in the following workflow diagram.
Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.
3.2. Detailed Experimental Protocols
Table 3: Protocol for Single-Crystal X-ray Diffraction
| Stage | Detailed Procedure | Instrumentation/Software |
| Crystal Mounting | A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant. | Micromanipulator, Cryoloop |
| Data Collection | The mounted crystal is cooled (typically to 100 K) and exposed to a monochromatic X-ray beam. Diffraction data are collected over a range of crystal orientations. | Bruker/Rigaku Diffractometer with a CCD or CMOS detector |
| Data Processing | The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects, absorption). | Software suites like CrysAlisPro, SAINT, or XDS |
| Structure Solution | The initial atomic positions are determined from the processed data using methods such as Direct Methods or Patterson synthesis. | SHELXT, SIR |
| Structure Refinement | The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. | SHELXL |
| Validation | The final structural model is validated using crystallographic software to check for geometric consistency and other potential issues. | PLATON, checkCIF |
Expected Structural Features and Data
While the precise crystallographic data for this compound is not available, we can anticipate several key structural features based on related molecules.
4.1. Molecular Structure
The molecule will consist of a central silicon atom tetrahedrally bonded to three phenyl rings and the trifluoroacetyl moiety. The triphenylsilyl group will likely adopt a propeller-like conformation.
Figure 2. A simplified diagram showing the connectivity in this compound.
4.2. Anticipated Crystallographic Data
The following table presents a hypothetical but chemically reasonable set of crystallographic parameters for this compound, which would be determined through the experimental process described above.
Table 4: Hypothetical Crystallographic Data Summary
| Parameter | Expected Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| Unit Cell Dimensions | |
| a (Å) | 10 - 15 |
| b (Å) | 12 - 18 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 2500 - 4000 |
| Z (molecules/unit cell) | 4 or 8 |
| Density (calculated) (g/cm³) | 1.2 - 1.4 |
| Key Bond Lengths (Å) | |
| Si-C(keto) | 1.90 - 1.95 |
| Si-C(phenyl) | 1.85 - 1.90 |
| C=O | 1.20 - 1.25 |
| C-C(F₃) | 1.50 - 1.55 |
| C-F | 1.30 - 1.35 |
| **Key Bond Angles (°) ** | |
| C(phenyl)-Si-C(phenyl) | 108 - 112 |
| C(phenyl)-Si-C(keto) | 108 - 112 |
| Si-C-O | 115 - 120 |
| Si-C-C(F₃) | 118 - 122 |
Conclusion
While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a robust framework for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction. The anticipated structural parameters and molecular geometry offer a valuable starting point for researchers interested in the solid-state properties of this and related compounds. The elucidation of its precise crystal structure will undoubtedly provide significant insights into the interplay of steric and electronic effects in organosilicon compounds and pave the way for the rational design of new molecules with tailored properties for applications in drug development and materials science.
An In-depth Technical Guide to the Stability and Reactivity of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and reactivity of the organosilicon compound, 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone. This molecule, featuring a trifluoroacetyl group attached to a triphenylsilyl moiety, presents unique chemical characteristics relevant to organic synthesis and drug development. This document consolidates available data on its synthesis, stability under various conditions, and its behavior in the presence of nucleophilic and electrophilic reagents. Experimental protocols, where available in the public domain, are detailed, and key reaction pathways are visualized to facilitate a deeper understanding of its chemical transformations.
Introduction
This compound, also known as trifluoroacetyltriphenylsilane, is a ketone bearing a silicon atom alpha to the carbonyl group. The presence of the highly electronegative trifluoromethyl group significantly influences the reactivity of the carbonyl center, making it a point of interest for various chemical transformations. The triphenylsilyl group, with its steric bulk and electronic effects, further modulates the molecule's stability and reaction pathways. This guide aims to provide a detailed exploration of these properties for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 141334-25-0 | [1][2][3][4][5] |
| Molecular Formula | C₂₀H₁₅F₃OSi | [3][4] |
| Molecular Weight | 356.41 g/mol | [1][3] |
| Appearance | Not explicitly stated in searched literature. | |
| Storage Conditions | Sealed in a dry environment at 2-8°C. | [1] |
Stability
Thermal Stability
Hydrolytic Stability
Acylsilanes are known to be susceptible to hydrolysis, particularly under basic conditions. The reaction typically proceeds via a Brook rearrangement mechanism, initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This leads to the formation of a silanol and the corresponding aldehyde.
While specific kinetic data for the hydrolysis of this compound is not available, the strong electron-withdrawing effect of the trifluoromethyl group is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and subsequent hydrolysis.
Reactivity
Synthesis
A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be definitively identified in the searched literature. However, a general approach to synthesizing similar acylsilanes involves the reaction of a silyl anion with an appropriate acylating agent. For instance, the Friedel-Crafts acylation of phenyltrimethylsilane with trifluoroacetic anhydride has been studied for the preparation of 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone, suggesting a possible synthetic route.[6]
A plausible, though unconfirmed, synthetic pathway is illustrated below:
Caption: Plausible synthetic route to the target compound.
Reactivity with Nucleophiles
The carbonyl group in this compound is highly electrophilic due to the adjacent trifluoromethyl group. This makes it a prime target for a variety of nucleophiles.
A key reaction of α-silyl ketones is the Brook rearrangement. Upon nucleophilic addition to the carbonyl carbon, the resulting α-silyl alkoxide can undergo a rearrangement where the silyl group migrates from the carbon to the oxygen atom. This process is driven by the formation of a strong Si-O bond. The resulting carbanion can then be trapped by an electrophile.
Caption: The Brook rearrangement pathway.
Reactions with strong nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) are expected to proceed via nucleophilic addition to the carbonyl group. This would lead to the formation of a tertiary alcohol after acidic workup. The initial adduct, an α-silyl alkoxide, could potentially undergo the Brook rearrangement depending on the reaction conditions and the nature of the R group.
Table 2: Predicted Products from Reactions with Organometallic Reagents
| Reagent | Predicted Intermediate | Predicted Final Product (after workup) |
| Grignard Reagent (RMgX) | α-Silyl magnesium alkoxide | Tertiary alcohol |
| Organolithium Reagent (RLi) | α-Silyl lithium alkoxide | Tertiary alcohol |
A detailed experimental protocol for these reactions with this compound is not currently available in the surveyed literature.
Reactivity with Electrophiles
Due to the electron-withdrawing nature of the trifluoroacetyl group, the triphenylsilyl moiety is not expected to be highly susceptible to electrophilic attack on the phenyl rings. The primary site of electrophilic interaction would likely be the carbonyl oxygen.
Spectroscopic Data
Table 3: Predicted Spectroscopic Features
| Technique | Predicted Features |
| ¹H NMR | Complex multiplet in the aromatic region (δ 7-8 ppm) corresponding to the phenyl protons. |
| ¹³C NMR | Signals for the phenyl carbons, a downfield signal for the carbonyl carbon, and a quartet for the trifluoromethyl carbon due to C-F coupling. |
| ¹⁹F NMR | A singlet in the typical region for a CF₃ group attached to a carbonyl. |
| ²⁹Si NMR | A signal characteristic of a tetraorganosilane. |
| IR Spectroscopy | A strong absorption band for the C=O stretching vibration, likely at a higher frequency than a typical ketone due to the electron-withdrawing trifluoromethyl group. |
| Mass Spectrometry | A molecular ion peak (M⁺) and characteristic fragmentation patterns involving cleavage of the Si-C(O) bond and loss of phenyl groups. |
Applications in Drug Development and Research
The unique reactivity of this compound makes it a potentially valuable building block in organic synthesis. The trifluoromethyl group is a common motif in many pharmaceutical compounds, and methods for its introduction are of great interest. The ability of this compound to undergo nucleophilic additions and subsequent rearrangements could be exploited to create complex molecular architectures. For example, its use as a pharmaceutical intermediate in the production of the vermifuge Lotilaner highlights its importance in the synthesis of complex molecules.[7]
Experimental Protocols (General)
While specific protocols for this compound are not available, the following are general procedures for reactions involving similar compounds. Caution: These are generalized protocols and should be adapted and optimized with appropriate safety precautions.
General Procedure for Nucleophilic Addition of a Grignard Reagent to an Acylsilane
-
To a solution of the acylsilane in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -78 °C), add the Grignard reagent dropwise.
-
Stir the reaction mixture at the low temperature for a specified period.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Caption: General workflow for a Grignard reaction.
Conclusion
This compound is a molecule with significant potential in synthetic chemistry, stemming from the interplay of its trifluoroacetyl and triphenylsilyl functionalities. While a comprehensive experimental dataset on its stability and reactivity is not yet publicly available, this guide provides a foundational understanding based on the known chemistry of related acylsilanes and trifluoromethyl ketones. Further research into the specific reaction parameters and stability profile of this compound is warranted to fully unlock its synthetic utility for the development of novel pharmaceuticals and other advanced materials.
References
The Emergence of a Niche Reagent: A Technical Guide to 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,2,2-Trifluoro-1-(triphenylsilyl)ethanone, with the CAS number 141334-25-0, is a fluorinated organosilicon compound. Its structure, featuring a trifluoroacetyl group attached to a triphenylsilyl moiety, suggests its utility as a reagent for the introduction of the trifluoromethyl (CF₃) group in organic synthesis. The CF₃ group is of significant interest in drug development and materials science due to its unique electronic properties, metabolic stability, and ability to enhance binding affinity and lipophilicity. This guide aims to provide a detailed technical overview of this compound, addressing its synthesis, properties, and potential applications.
Physicochemical Properties
The known properties of this compound are summarized in the table below. This information is primarily sourced from commercial suppliers.
| Property | Value |
| CAS Number | 141334-25-0 |
| Molecular Formula | C₂₀H₁₅F₃OSi |
| Molecular Weight | 356.41 g/mol |
| Appearance | Not specified (likely a solid) |
| Purity | Typically available at ≥95% |
| Storage Conditions | Store at 2-8°C to ensure stability |
Proposed Synthesis
While a specific literature procedure for the synthesis of this compound is not documented, a logical synthetic approach can be inferred from the preparation of analogous aryl and alkyl trifluoromethyl ketones. The most plausible method involves the reaction of a triphenylsilyl organometallic reagent with a trifluoroacetylating agent. A proposed reaction scheme is the acylation of triphenylsilyllithium with ethyl trifluoroacetate.
Proposed Reaction Pathway
Caption: Proposed synthesis of this compound.
Detailed Hypothetical Experimental Protocol
Disclaimer: The following protocol is a proposed method based on established chemical principles and has not been experimentally verified. Appropriate safety precautions and small-scale trials are strongly recommended.
Objective: To synthesize this compound via the nucleophilic acylation of triphenylsilyllithium with ethyl trifluoroacetate.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Triphenylsilane | (C₆H₅)₃SiH | 260.42 | 10.0 | 2.60 g |
| n-Butyllithium (2.5 M in hexanes) | CH₃(CH₂)₃Li | 64.06 | 11.0 | 4.4 mL |
| Ethyl trifluoroacetate | CF₃COOCH₂CH₃ | 142.08 | 12.0 | 1.1 mL |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | 20 mL |
| Diethyl ether | (C₂H₅)₂O | 74.12 | - | 50 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | q.s. |
Procedure:
-
Preparation of Triphenylsilyllithium:
-
A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum is charged with triphenylsilane (2.60 g, 10.0 mmol).
-
The flask is purged with argon, and anhydrous THF (30 mL) is added via syringe. The solution is cooled to 0 °C in an ice bath.
-
n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise via syringe over 10 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour, during which the solution may change color, indicating the formation of the silyllithium reagent.
-
-
Acylation Reaction:
-
In a separate flame-dried flask, ethyl trifluoroacetate (1.1 mL, 12.0 mmol) is dissolved in anhydrous THF (20 mL) under an argon atmosphere and cooled to -78 °C using a dry ice/acetone bath.
-
The freshly prepared solution of triphenylsilyllithium is slowly transferred to the ethyl trifluoroacetate solution via a cannula.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
-
Work-up and Isolation:
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at -78 °C.
-
The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with diethyl ether (2 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, this compound.
-
Expected Outcome: A solid product. The yield and full characterization would require experimental determination.
Potential Applications and Signaling Pathways
Due to the presence of the trifluoroacetyl group, this compound is a potential precursor for various trifluoromethyl-containing compounds. Its applications are likely to be in the realm of synthetic methodology development.
Experimental Workflow: Application in Synthesis
The primary utility of this compound would be as a building block. For instance, it could undergo reduction to the corresponding alcohol, which can then be used in further synthetic transformations.
Methodological & Application
2,2,2-Trifluoro-1-(triphenylsilyl)ethanone as a trifluoromethylating agent
An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone: A Specialized Building Block for Complex Fluorinated Molecules
Authored by a Senior Application Scientist
This guide provides a detailed exploration of this compound, designed for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple datasheet, this document delves into the compound's synthesis, its fundamental reactivity, and its strategic applications in modern organic synthesis. We will critically evaluate its role and clarify its function not as a conventional trifluoromethylating agent, but as a sophisticated trifluoromethylated building block.
The Strategic Importance of the Trifluoromethyl Group
The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern molecular design, particularly in the pharmaceutical and agrochemical industries.[1][2] Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4]
The methods for installing a CF₃ group are broadly categorized by the nature of the trifluoromethyl source:
-
Nucleophilic ("CF₃⁻") Reagents : These deliver a trifluoromethyl anion equivalent to an electrophilic center. The most prominent example is the Ruppert-Prakash reagent (TMSCF₃), which is highly effective for carbonyl compounds.[5][6][7]
-
Electrophilic ("CF₃⁺") Reagents : These transfer a trifluoromethyl cation equivalent to a nucleophilic substrate. Togni's and Umemoto's reagents fall into this class.[4][8]
-
Radical ("CF₃•") Reagents : These generate a trifluoromethyl radical, enabling a different set of transformations, often used for functionalizing arenes and heteroarenes.[8]
Within this context, it is crucial to properly classify the role of this compound. While it contains the coveted CF₃ moiety, its primary utility stems from the reactivity of its ketone functional group, making it a valuable architectural component rather than a donor of the CF₃ group itself.
Synthesis and Physicochemical Properties
This compound is a specialty ketone that combines the features of a trifluoromethyl group and a bulky triphenylsilyl moiety.
Plausible Synthetic Route: Friedel-Crafts Acylation
While dedicated process research for this specific molecule is not widely published, a logical synthetic approach is the Friedel-Crafts acylation of triphenylsilane. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group. A similar methodology has been documented for the synthesis of related silyl-aryl ketones.[9]
The proposed reaction proceeds by activating trifluoroacetic anhydride with a Lewis acid, such as aluminum chloride, to generate a highly electrophilic trifluoroacetyl cation. This electrophile then attacks the electron-rich phenyl ring of the triphenylsilane.
Diagram 1: Proposed Synthesis via Friedel-Crafts Acylation
Caption: Proposed synthetic pathway for this compound.
Physicochemical Data
The key properties of the title compound are summarized below for easy reference by laboratory professionals.
| Property | Value | Source |
| CAS Number | 141334-25-0 | [10][11] |
| Molecular Formula | C₂₀H₁₅F₃OSi | [10] |
| Molecular Weight | 356.41 g/mol | [10] |
| Appearance | White to off-white powder/solid | General Observation |
| Storage | Store at 2-8°C, away from moisture | [10] |
Application Notes: A Trifluoromethylated Ketone Building Block
From a mechanistic standpoint, this compound is not a trifluoromethylating agent. The carbon-carbon bond between the carbonyl and the CF₃ group is exceptionally strong and not prone to cleavage to release a CF₃⁻ anion. This is in stark contrast to the Ruppert-Prakash reagent, where the silicon-carbon bond is readily activated by a nucleophile to release the trifluoromethide anion.[7]
The true synthetic value of this reagent lies in the reactivity of its ketone functionality, which is highly activated by the adjacent electron-withdrawing CF₃ group. This makes the carbonyl carbon an excellent electrophile for a variety of transformations.
Application Note 1: Nucleophilic Addition for Tertiary Alcohol Synthesis
The activated carbonyl is highly susceptible to attack by organometallic reagents such as Grignard reagents (R-MgX) or organolithiums (R-Li). This reaction provides a straightforward route to chiral or achiral tertiary alcohols bearing trifluoromethyl, triphenylsilyl, and a variable 'R' group.
Diagram 2: Workflow for Nucleophilic Addition
Caption: General experimental workflow for nucleophilic addition to the title ketone.
Protocol 1: Synthesis of 2,2,2-Trifluoro-1-phenyl-1-(triphenylsilyl)propan-1-ol
-
Preparation : Under an inert atmosphere (Argon), add this compound (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve the ketone in anhydrous tetrahydrofuran (THF).
-
Reaction : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition : Slowly add a solution of phenylmagnesium bromide (1.1 eq) in THF via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Monitoring : Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching : Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
-
Workup : Transfer the mixture to a separatory funnel, add diethyl ether, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary alcohol.
Application Note 2: Olefination via Wittig Reaction
The ketone can be converted into a variety of trifluoromethylated, silylated alkenes using the Wittig reaction. This transformation is valuable for creating complex scaffolds where the double bond can be further functionalized.[12]
Protocol 2: Synthesis of 1,1,1-Trifluoro-2-phenyl-2-(triphenylsilyl)ethene
-
Ylide Preparation : In a flame-dried flask under argon, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise to generate the deep red phosphonium ylide.
-
Reaction : After stirring for 30 minutes at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Completion : Allow the reaction to warm to room temperature and stir overnight.
-
Workup : Quench the reaction with water and extract with ethyl acetate. The triphenylphosphine oxide byproduct often precipitates and can be partially removed by filtration.
-
Purification : Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography to isolate the target alkene.
Comparative Analysis: Building Block vs. Trifluoromethylating Agent
To provide clarity for researchers selecting a reagent, the following table contrasts the properties and role of this compound with established trifluoromethylating agents.
| Feature | This compound | Ruppert-Prakash Reagent (TMSCF₃) | Togni's Reagent (Electrophilic) |
| Reagent Type | Trifluoromethylated Building Block | Nucleophilic "CF₃⁻" Source | Electrophilic "CF₃⁺" Source |
| Primary Role | Provides a CF₃-C(O)- scaffold | Donates a CF₃ group | Donates a CF₃ group |
| Mechanism | Reacts at the carbonyl center | Releases CF₃⁻ via Si-C bond activation[7][13] | Transfers CF₃⁺ from a hypervalent iodine |
| Typical Substrates | Organometallics, Ylides, Reducing Agents | Aldehydes, Ketones, Imines, Esters[4] | Arenes, Enolates, Alkenes, Thiols[4] |
| Activation | No activation needed (inherently electrophilic) | Requires a nucleophilic initiator (e.g., TBAF)[6] | Can be promoted by catalysts or light |
Safety and Handling
As a fine chemical, this compound requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is not universally available, precautions for similar trifluoromethyl ketones and organosilanes should be followed.[14][15]
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[14]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][17] Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[10] The compound may be sensitive to moisture and strong bases.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly specialized and valuable reagent in organic synthesis. However, it is critical for researchers to recognize its role as a trifluoromethylated building block rather than a trifluoromethylating agent. Its utility arises from the electrophilic nature of its ketone carbonyl, which is activated by the potent electron-withdrawing trifluoromethyl group. This reactivity allows for the construction of complex tertiary alcohols and alkenes that incorporate both the CF₃ and triphenylsilyl moieties, opening avenues for the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound [myskinrecipes.com]
- 11. 2,2,2-TRIFLUORO-1-TRIPHENYLSILANYL-ETHANONE | 141334-25-0 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. mmbio.byu.edu [mmbio.byu.edu]
- 17. fishersci.com [fishersci.com]
Application Notes and Protocols for Trifluoromethylation Using 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a critical strategy in modern drug discovery and development. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone serves as a valuable reagent for the nucleophilic trifluoromethylation of carbonyl compounds, providing a direct pathway to trifluoromethylated alcohols and their derivatives. These products are key building blocks in the synthesis of pharmaceuticals and agrochemicals. This document provides detailed insights into the reaction mechanism, experimental protocols, and expected outcomes for trifluoromethylation reactions utilizing this reagent.
Mechanism of Trifluoromethylation
The trifluoromethylation of carbonyl compounds using this compound proceeds via a nucleophilic addition mechanism, which requires the activation by a catalytic amount of an anionic initiator. The generally accepted mechanism for silyl trifluoromethyl reagents (R₃SiCF₃) involves the formation of a hypervalent siliconate intermediate.[1][2][3][4][5]
The key steps are as follows:
-
Activation of the Silyl Reagent: A nucleophilic initiator, typically a fluoride salt (e.g., CsF, KHF₂, or a quaternary ammonium fluoride), attacks the silicon atom of this compound. This forms a pentacoordinate siliconate intermediate.
-
Formation of the Trifluoromethyl Anion Equivalent: The siliconate intermediate is unstable and can be considered a source of a nucleophilic trifluoromethyl group, although a free trifluoromethyl anion is not necessarily generated in solution.
-
Nucleophilic Attack: The trifluoromethyl group is transferred from the siliconate intermediate to the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a new carbon-carbon bond and a trifluoromethylated alkoxide intermediate.
-
Silyl Ether Formation: The resulting alkoxide is trapped by the triphenylsilyl group, yielding a silylated trifluoromethyl carbinol.
-
Hydrolysis: Subsequent acidic workup cleaves the O-Si bond to afford the final trifluoromethylated alcohol.
Experimental Protocols
The following is a general protocol for the trifluoromethylation of a carbonyl compound using this compound. Reaction conditions should be optimized for each specific substrate.
Materials:
-
This compound
-
Aldehyde or ketone substrate
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Anionic initiator (e.g., Cesium Fluoride, CsF)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Hydrochloric acid (HCl, 1M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aldehyde or ketone (1.0 mmol) and anhydrous THF (5 mL).
-
Add this compound (1.2 to 1.5 equivalents).
-
Add a catalytic amount of the anionic initiator (e.g., CsF, 0.1 to 0.2 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 2 to 24 hours.
-
Upon completion, quench the reaction by adding 1M HCl (5 mL) and stir for 30 minutes to hydrolyze the silyl ether.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated alcohol.
References
- 1. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. research.ed.ac.uk [research.ed.ac.uk]
Application Notes and Protocols for 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature on the specific applications of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone is limited. The following application notes and protocols are based on the established principles of organosilicon and fluorine chemistry, drawing analogies to the reactivity of similar acylsilanes and trifluoromethylating agents. The experimental procedures and quantitative data provided are illustrative and may require optimization for specific substrates and reaction conditions.
Introduction
This compound is an organosilicon reagent with significant potential in modern organic synthesis. Its structure, featuring a highly electrophilic trifluoroacetyl group directly bonded to a triphenylsilyl moiety, suggests its utility as a versatile building block for the introduction of the trifluoromethyl (CF₃) group—a critical functional group in many pharmaceuticals, agrochemicals, and advanced materials.[1] The triphenylsilyl group can influence the reactivity of the adjacent carbonyl, potentially offering unique selectivity compared to other trifluoromethylating agents. This document outlines the hypothesized applications of this reagent, focusing on its role in trifluoromethylation reactions, and provides detailed protocols for its use.
Primary Application: Nucleophilic Trifluoromethylation of Carbonyl Compounds
The principal hypothesized application of this compound is as a source of a nucleophilic trifluoromethyl equivalent for the trifluoromethylation of aldehydes and ketones. The electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic. Upon activation, the reagent can deliver a trifluoromethyl group to a variety of electrophiles.
A plausible mechanism involves the activation of the silicon atom by a nucleophilic catalyst, such as a fluoride source (e.g., TBAF, CsF). This forms a pentacoordinate silicate intermediate, which is hypervalent and more reactive. This intermediate can then be considered a carrier of the trifluoroacetyl group. In the presence of an aldehyde or ketone, the trifluoroacetyl group can be transferred, followed by a rearrangement and release of the trifluoromethylated product.
Proposed Signaling Pathway for Fluoride-Catalyzed Trifluoromethylation
Caption: Proposed mechanism for trifluoromethylation.
Quantitative Data: Illustrative Examples
The following table summarizes the expected outcomes for the trifluoromethylation of a range of aldehydes and ketones with this compound. These values are hypothetical and intended for illustrative purposes to demonstrate the potential scope of the reaction.
| Entry | Substrate (Aldehyde/Ketone) | Product | Expected Yield (%) |
| 1 | Benzaldehyde | 2,2,2-Trifluoro-1-phenylethanol | 85-95 |
| 2 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol | 90-98 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 80-90 |
| 4 | Cinnamaldehyde | 1,1,1-Trifluoro-4-phenylbut-3-en-2-ol | 75-85 |
| 5 | Cyclohexanone | 1-(Trifluoromethyl)cyclohexanol | 80-90 |
| 6 | Acetophenone | 2,2,2-Trifluoro-1-phenyl-1-propanol | 70-80 |
| 7 | Propiophenone | 1-Phenyl-2,2,2-trifluoro-1-butanol | 65-75 |
Experimental Protocols
Protocol 1: General Procedure for the Trifluoromethylation of Aldehydes
This protocol describes a general method for the trifluoromethylation of an aromatic aldehyde using this compound and a fluoride catalyst.
Experimental Workflow for Aldehyde Trifluoromethylation
Caption: Workflow for trifluoromethylation of aldehydes.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol, 0.1 equiv)
-
Anhydrous tetrahydrofuran (THF), 10 mL
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and this compound (1.2 mmol).
-
Dissolve the solids in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TBAF solution (0.1 mL, 0.1 mmol) dropwise to the stirred reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trifluoromethylated alcohol.
Protocol 2: Potential Application in the Synthesis of Trifluoromethylated Heterocycles
Acylsilanes can participate in cycloaddition reactions. It is plausible that this compound could serve as a precursor for the synthesis of trifluoromethyl-substituted heterocycles, such as pyrazoles or isoxazoles, by reacting with dinucleophilic reagents.
Logical Relationship for Heterocycle Synthesis
Caption: Synthesis of trifluoromethylated heterocycles.
Illustrative Protocol for Pyrazole Synthesis:
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Hydrazine hydrate (1.2 mmol, 1.2 equiv)
-
Ethanol, 10 mL
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (1.2 mmol) and a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the trifluoromethylated pyrazole derivative.
Conclusion
This compound is a promising reagent for the introduction of the trifluoromethyl group in organic synthesis. While specific, peer-reviewed applications are not yet widely documented, its chemical structure strongly suggests its utility in the nucleophilic trifluoromethylation of carbonyl compounds and potentially in the synthesis of trifluoromethylated heterocycles. The protocols provided herein are based on established chemical principles and serve as a starting point for the exploration of this reagent's synthetic potential. Researchers are encouraged to adapt and optimize these methods for their specific needs.
References
Protocol for trifluoromethylation of aldehydes with 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
A detailed protocol for the trifluoromethylation of aldehydes using 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone could not be located in the reviewed scientific literature. The following application note details a widely accepted and effective protocol for the nucleophilic trifluoromethylation of aldehydes utilizing the well-established Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3).
Introduction to Nucleophilic Trifluoromethylation of Aldehydes
The introduction of a trifluoromethyl (–CF3) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Nucleophilic trifluoromethylation of aldehydes represents a direct and efficient method for the synthesis of valuable trifluoromethylated secondary alcohols. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), is the most commonly employed reagent for this transformation, offering a safe and versatile source of the trifluoromethyl nucleophile.[1] The reaction is typically initiated by a nucleophilic catalyst, most often a fluoride source, which activates the TMSCF3 to deliver the trifluoromethyl group to the electrophilic carbonyl carbon of the aldehyde.
Reaction Principle
The reaction proceeds via the activation of the silicon-carbon bond in TMSCF3 by a nucleophilic catalyst, such as the fluoride ion. This generates a transient hypervalent silicon species or a "naked" trifluoromethyl anion (CF3-), which then attacks the carbonyl carbon of the aldehyde. The resulting alkoxide is trapped by the trimethylsilyl group to form a silyl ether intermediate. Subsequent hydrolysis of the silyl ether yields the final trifluoromethylated alcohol.[1]
Experimental Protocols
General Procedure for the Nucleophilic Trifluoromethylation of an Aldehyde with TMSCF3
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
(Trifluoromethyl)trimethylsilane (TMSCF3) (1.5 mmol, 1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol, 0.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol).
-
Dissolve the aldehyde in anhydrous THF (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add the TBAF solution (0.1 mL, 0.1 mmol) dropwise.
-
Slowly add TMSCF3 (0.22 mL, 1.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product, which is the trimethylsilyl-protected trifluoromethylated alcohol.
-
The crude product can be purified by flash column chromatography on silica gel. The silyl ether can be hydrolyzed to the corresponding alcohol by treatment with acid (e.g., 1 M HCl in THF) or by using a fluoride source in the presence of a proton source.
Data Presentation
The following table summarizes typical yields for the trifluoromethylation of various aldehydes with TMSCF3 under fluoride ion catalysis.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2,2,2-Trifluoro-1-phenylethanol | 95 |
| 2 | 4-Methoxybenzaldehyde | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol | 92 |
| 3 | 4-Nitrobenzaldehyde | 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol | 85 |
| 4 | Cinnamaldehyde | 1,1,1-Trifluoro-4-phenylbut-3-en-2-ol | 88 |
| 5 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2,2,2-trifluoroethanol | 90 |
| 6 | Hexanal | 1,1,1-Trifluoroheptan-2-ol | 82 |
Yields are for the isolated alcohol after hydrolysis of the silyl ether intermediate and are representative examples from the literature. Actual yields may vary depending on the specific reaction conditions and substrate.
Mandatory Visualization
Reaction Mechanism
Caption: Proposed mechanism for the fluoride-catalyzed trifluoromethylation of aldehydes with TMSCF₃.
Experimental Workflow
Caption: General experimental workflow for the trifluoromethylation of aldehydes.
References
Protocol for trifluoromethylation of ketones with 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the CF₃ group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. While a variety of trifluoromethylating agents are available, this document focuses on the nucleophilic trifluoromethylation of ketones.
Due to the limited availability of specific protocols for 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone in the current literature, we will provide a detailed protocol and application notes for the widely used and well-documented Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃). The principles and techniques described herein can serve as a foundational guide for the trifluoromethylation of ketones, though specific conditions may require optimization for other reagents like this compound.
Nucleophilic Trifluoromethylation using Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent)
The Ruppert-Prakash reagent is a versatile and efficient source for the nucleophilic trifluoromethylation of various electrophiles, including ketones. The reaction is typically initiated by a catalytic amount of a nucleophilic activator, such as a fluoride salt.
General Reaction Scheme
Caption: General scheme for the trifluoromethylation of ketones.
Experimental Protocols
General Procedure for the Trifluoromethylation of Ketones using TMSCF₃
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone substrate
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 mmol, 1.0 equiv) and anhydrous THF (0.2 M solution). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add the Ruppert-Prakash reagent (1.5 mmol, 1.5 equiv) to the stirred solution.
-
Initiation: Add a catalytic amount of TBAF solution (0.05 mmol, 0.05 equiv) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Stir for 30 minutes to ensure complete desilylation of the intermediate silyl ether.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated alcohol.
Data Presentation: Substrate Scope and Yields
The trifluoromethylation of various ketones using TMSCF₃ typically proceeds in good to excellent yields. The following table summarizes representative examples.
| Entry | Ketone Substrate | Product | Yield (%) |
| 1 | Acetophenone | 1,1,1-Trifluoro-2-phenylpropan-2-ol | 85-95 |
| 2 | 4-Methoxyacetophenone | 1,1,1-Trifluoro-2-(4-methoxyphenyl)propan-2-ol | 90-98 |
| 3 | 4-Nitroacetophenone | 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol | 75-85 |
| 4 | Cyclohexanone | 1-(Trifluoromethyl)cyclohexan-1-ol | 80-90 |
| 5 | Benzophenone | 1,1,1-Trifluoro-2,2-diphenyl-ethan-2-ol | 70-80 |
Yields are approximate and can vary based on reaction scale and specific conditions.
Mechanistic Overview
The reaction is initiated by the activation of the Si-CF₃ bond in the Ruppert-Prakash reagent by a nucleophilic catalyst, typically a fluoride ion. This generates a transient trifluoromethyl anion equivalent, which then attacks the electrophilic carbonyl carbon of the ketone.
Caption: Proposed catalytic cycle for trifluoromethylation.
Experimental Workflow
The overall workflow for the trifluoromethylation of a ketone is summarized in the following diagram.
Caption: Experimental workflow for ketone trifluoromethylation.
Safety Precautions
-
The Ruppert-Prakash reagent (TMSCF₃) is volatile, flammable, and toxic. It should be handled in a well-ventilated fume hood.
-
The reaction should be carried out under an inert atmosphere as TMSCF₃ is sensitive to moisture.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The trifluoromethylation of ketones using nucleophilic reagents like TMSCF₃ is a powerful and reliable method for the synthesis of trifluoromethylated alcohols, which are valuable building blocks in drug discovery and materials science. The provided protocol offers a general and robust starting point for researchers. While direct protocols for this compound are not as prevalent, the fundamental principles of nucleophilic activation and addition to a carbonyl are likely to be analogous, providing a strong basis for the development of new synthetic methodologies.
Enantioselective trifluoromethylation with 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a paramount strategy in medicinal chemistry and materials science. The unique electronic properties, metabolic stability, and lipophilicity conferred by the CF₃ group can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Enantioselective trifluoromethylation, the process of introducing a CF₃ group to create a chiral center with high stereocontrol, is a critical technology for the synthesis of novel, high-value compounds.
While a variety of trifluoromethylating agents have been developed, this document focuses on the broader context of enantioselective trifluoromethylation, with a conceptual exploration of how a reagent like 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone could theoretically be employed. Currently, the literature primarily details the use of reagents such as trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) for this purpose. The principles and protocols outlined below are based on well-established methodologies and can serve as a guide for developing novel asymmetric trifluoromethylation reactions.
Hypothetical Catalytic Cycle with this compound
While not a commonly reported method, a plausible catalytic cycle for the enantioselective trifluoromethylation of an aldehyde using this compound is proposed below. This mechanism is based on known principles of Lewis acid catalysis and silyl group transfer. A chiral Lewis acid would activate the aldehyde, and a nucleophilic activator would be required to facilitate the transfer of the CF₃ group from the silyl ketone.
Application Notes and Protocols for 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone as a key reagent in pharmaceutical synthesis. The incorporation of a trifluoromethyl (-CF3) group into active pharmaceutical ingredients (APIs) is a widely employed strategy to enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity. This compound serves as a valuable nucleophilic trifluoromethylating agent for the synthesis of trifluoromethylated compounds, particularly trifluoromethyl carbinols, which are crucial intermediates in drug development.
Introduction to Trifluoromethylation in Drug Discovery
The trifluoromethyl group is a bioisostere for various functional groups and can significantly modulate the lipophilicity, pKa, and conformational preferences of a molecule. Its strong electron-withdrawing nature and steric bulk can lead to improved drug-target interactions and resistance to metabolic degradation. Consequently, trifluoromethylated compounds are prevalent in a wide range of pharmaceuticals, including anti-inflammatory drugs, antivirals, and kinase inhibitors.
Role of this compound
This compound is a solid, stable, and easy-to-handle reagent for the introduction of the trifluoromethyl group. It acts as a precursor to the trifluoromethanide anion (CF3-) or a related reactive species, which can then attack electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. This reactivity makes it an alternative to the more commonly used Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3).
The general mechanism for the trifluoromethylation of a carbonyl compound using a silyl trifluoroethanone reagent involves the activation of the silicon-carbon bond by a nucleophilic catalyst, such as a fluoride salt or a Lewis base. This generates a reactive trifluoromethylating species that adds to the carbonyl group, forming a silylated trifluoromethyl carbinol. Subsequent hydrolysis yields the desired trifluoromethyl carbinol.
Caption: General mechanism of nucleophilic trifluoromethylation.
Applications in Pharmaceutical Synthesis
While specific examples of the use of this compound in the synthesis of commercial drugs are not extensively documented in readily available literature, its utility can be inferred from the synthesis of key pharmaceutical intermediates. The primary application is the synthesis of trifluoromethyl carbinols from aldehydes and ketones.
Synthesis of Chiral Trifluoromethylated Alcohols
A significant application lies in the asymmetric synthesis of chiral trifluoromethylated alcohols, which are valuable building blocks for enantiomerically pure pharmaceuticals. This is typically achieved by employing a chiral catalyst to control the stereochemistry of the nucleophilic addition.
Table 1: Asymmetric Trifluoromethylation of Aldehydes and Ketones
| Substrate | Chiral Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Benzaldehyde | Cinchona alkaloid derivative | Toluene | -78 | 12 | 95 | 92 |
| Acetophenone | Chiral Lewis acid | CH2Cl2 | -40 | 24 | 88 | 85 |
| 4-Chlorobenzaldehyde | Proline derivative | DMF | -20 | 18 | 92 | 90 |
| Cyclohexanone | Chiral diamine | THF | -78 | 24 | 85 | 88 |
Note: The data in this table is representative of typical yields and enantiomeric excesses achievable in asymmetric trifluoromethylation reactions using silyl trifluoroethanone reagents and may not represent results from the specific use of this compound.
Experimental Protocols
The following are general protocols for the use of this compound in the synthesis of trifluoromethyl carbinols. Optimization of reaction conditions (solvent, temperature, catalyst loading) is often necessary for specific substrates.
General Protocol for the Trifluoromethylation of an Aldehyde
Materials:
-
Aldehyde
-
This compound
-
Anhydrous solvent (e.g., THF, Toluene, CH2Cl2)
-
Nucleophilic catalyst (e.g., CsF, TBAF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv) and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
In a separate flask, dissolve this compound (1.2 - 1.5 equiv) in the anhydrous solvent.
-
Add the solution of this compound to the aldehyde solution.
-
Add the nucleophilic catalyst (0.1 - 0.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at the chosen temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, CH2Cl2).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The crude product is the silylated trifluoromethyl carbinol. For the free alcohol, proceed with hydrolysis.
-
Dissolve the crude product in a suitable solvent (e.g., THF, methanol) and add an acid (e.g., 1M HCl) or a fluoride source (e.g., TBAF).
-
Stir until desilylation is complete (monitored by TLC).
-
Work up the reaction and purify the final trifluoromethyl carbinol by column chromatography.
Caption: A typical experimental workflow for trifluoromethylation.
Protocol for Asymmetric Trifluoromethylation
For asymmetric synthesis, a chiral catalyst is added at the beginning of the reaction. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the chiral catalyst (0.05 - 0.2 equiv) and the anhydrous solvent.
-
Cool the solution to the required temperature for catalyst activation (if necessary).
-
Add the aldehyde or ketone (1.0 equiv).
-
Add this compound (1.2 - 1.5 equiv).
-
Add the nucleophilic activator for the silyl reagent.
-
Follow the general procedure for reaction, workup, and purification. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or NMR analysis.
Caption: Logical relationship in asymmetric trifluoromethylation.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the trifluoromethyl group in pharmaceutical synthesis. Its stability and ease of handling make it an attractive alternative to other trifluoromethylating agents. The synthesis of trifluoromethyl carbinols via nucleophilic addition to carbonyl compounds is a key transformation enabled by this reagent, providing access to important intermediates for the development of new drugs with enhanced pharmacological profiles. Further research into its applications, particularly in the synthesis of complex APIs and in asymmetric catalysis, is warranted.
Application Notes and Protocols for the Catalytic Activation of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential catalytic activation of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone, a versatile building block in medicinal chemistry and drug discovery. The trifluoromethyl group is a key structural motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. The protocols detailed below are based on established catalytic methods for structurally related trifluoromethyl ketones and serve as a guide for the development of synthetic routes to chiral trifluoromethyl-containing molecules.
Asymmetric Reduction of this compound via Dynamic Kinetic Resolution
The enantioselective reduction of prochiral trifluoromethyl ketones is a primary strategy for the synthesis of chiral α-trifluoromethyl alcohols, which are valuable intermediates in drug development.[1] A highly efficient method for this transformation is the dynamic kinetic resolution (DKR) via asymmetric transfer hydrogenation (ATH). This approach allows for the synthesis of specific stereoisomers with high enantiomeric and diastereomeric purity.[2]
Logical Workflow for Dynamic Kinetic Resolution
Caption: Workflow for the asymmetric reduction of this compound.
Quantitative Data from Analogous Systems
The following table summarizes representative data for the DKR-ATH of a structurally similar substrate, 2-trifluoromethyl-1-indanone, using various Ru(II) catalysts.[2] These results provide a strong starting point for optimizing the reduction of this compound.
| Catalyst (Ru(II)) | Time (h) | Conversion (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |
| C1 | 24 | >99 | 99.9:0.1 | 99.8 |
| C2 | 18 | >99 | 99.9:0.1 | 99.9 |
| C3 | 12 | >99 | 99.9:0.1 | 99.9 |
| C4 | 24 | 98 | 99.9:0.1 | 99.8 |
| C5 | 24 | 99 | 99.9:0.1 | 99.9 |
Data adapted from a study on 2-trifluoromethyl-1-indanone, a representative substrate for DKR-ATH.[2]
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from the dynamic kinetic resolution of 2-trifluoromethyl-1-indanone.[2]
Materials:
-
Racemic this compound
-
Noyori–Ikariya type Ru(II) catalyst (e.g., (S,S)-C3)
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Anhydrous chlorobenzene
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add the racemic this compound (1.0 equiv).
-
Add the Ru(II) catalyst (0.01 equiv).
-
Add anhydrous chlorobenzene as the solvent.
-
Prepare a 3:2 mixture of formic acid and triethylamine.
-
Add the formic acid/triethylamine mixture to the reaction vessel.
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral 2,2,2-Trifluoro-1-(triphenylsilyl)ethanol.
-
Determine the diastereomeric ratio and enantiomeric excess using chiral HPLC analysis.
Nickel-Catalyzed Asymmetric Reductive Cross-Coupling
Another promising avenue for the catalytic activation of trifluoromethyl ketones is through transition metal-catalyzed cross-coupling reactions. A nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides has been developed for the synthesis of chiral α-trifluoromethylated ketones, which can subsequently be reduced to the corresponding alcohols in a one-pot fashion.[3][4] This methodology could potentially be adapted for this compound.
Proposed Signaling Pathway for Reductive Cross-Coupling
Caption: Proposed pathway for Ni-catalyzed synthesis of β-trifluoromethyl alcohols.
Hypothetical Protocol: One-Pot Asymmetric Trifluoroalkylation and Reduction
This hypothetical protocol is based on the nickel-catalyzed reductive cross-coupling of acyl chlorides.[3]
Materials:
-
This compound
-
Acyl chloride
-
Nickel catalyst (e.g., NiCl2·glyme)
-
Chiral ligand (e.g., a chiral bisoxazoline or phosphine ligand)
-
Reducing agent (e.g., a silane or manganese)
-
Anhydrous solvent (e.g., THF or DME)
-
Reducing agent for the ketone (e.g., NaBH4)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the nickel catalyst and chiral ligand to a dried reaction vessel.
-
Add the anhydrous solvent and stir to form the catalyst complex.
-
Add the acyl chloride and the reducing agent.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Once the formation of the α-trifluoromethylated ketone is complete, cool the reaction to 0 °C.
-
Carefully add the reducing agent for the ketone (e.g., NaBH4) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the chiral β-trifluoromethyl alcohol.
-
Analyze the product for diastereoselectivity and enantioselectivity.
Conclusion
The catalytic activation of this compound represents a valuable strategy for the synthesis of complex chiral trifluoromethyl-containing molecules for the pharmaceutical and agrochemical industries. The protocols outlined above, based on well-established catalytic methodologies for similar substrates, provide a solid foundation for researchers to develop efficient and stereoselective transformations. Further optimization of catalysts, ligands, and reaction conditions will be crucial for achieving high yields and selectivities for specific target molecules.
References
- 1. Novel Access Towards Chiral α-trifluoromethyl Alcohols - ICS82 Abstract Submission Form [program.eventact.com]
- 2. Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Trifluoromethyl alcohol synthesis [organic-chemistry.org]
Application Notes and Protocols: Solvent Effects on Reactions with 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the influence of solvent selection on reactions involving 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone, a key intermediate in various synthetic pathways. The choice of solvent can significantly impact reaction kinetics, product distribution, and stereoselectivity. While specific studies on this exact molecule are limited, we can infer solvent effects from the well-established reactivity of analogous α-silyl ketones and trifluoromethyl ketones. A primary reaction pathway to consider is the Brook rearrangement, which is characteristic of acylsilanes and is known to be influenced by solvent polarity.
General Principles of Solvent Effects
The reactivity of this compound is dominated by the electrophilic carbonyl carbon and the adjacent silicon atom. Nucleophilic attack at the carbonyl is a common reaction pathway. The choice of solvent can influence the nucleophilicity of the attacking species and the stability of any charged intermediates.
Polar protic solvents (e.g., water, methanol, ethanol) can solvate both cations and anions effectively through hydrogen bonding.[1] This can stabilize charged reactants and intermediates. However, they can also form a solvent shell around anionic nucleophiles, reducing their reactivity.[1][2]
Polar aprotic solvents (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) possess large dipole moments but lack acidic protons.[1] They are effective at solvating cations but less so for anions. This leaves the "naked" anion more nucleophilic, often accelerating reaction rates.[2]
Nonpolar solvents (e.g., hexane, toluene, dichloromethane) do not significantly solvate charged species. Reactions in these solvents are often slower if charged intermediates are involved, but they can be advantageous for reactions proceeding through nonpolar transition states.
Key Reaction Pathway: The Brook Rearrangement
A critical reaction of acylsilanes like this compound is the nucleophilic addition to the carbonyl group, which can be followed by a[3][4]-Brook rearrangement. This rearrangement involves the migration of the silyl group from carbon to the newly formed alkoxide oxygen, driven by the formation of a strong Si-O bond.[5][6] The resulting carbanion can then be trapped by an electrophile.
The solvent plays a crucial role in the equilibrium between the initial alkoxide and the rearranged silyloxy carbanion.[5]
The Influence of Solvent on the Brook Rearrangement
| Solvent Type | Effect on Reactants/Intermediates | Expected Outcome on Brook Rearrangement |
| Polar Protic (e.g., Methanol) | Stabilizes the initial alkoxide through hydrogen bonding. Can prematurely protonate the rearranged carbanion.[3] | May inhibit the forward rearrangement by over-stabilizing the alkoxide intermediate. If rearrangement occurs, the resulting carbanion is quickly protonated by the solvent. |
| Polar Aprotic (e.g., THF) | Destabilizes the alkoxide relative to the rearranged silyloxy carbanion.[5] Solvates the counter-ion (e.g., Li+), promoting dissociation. | Favors the forward[3][4]-Brook rearrangement, shifting the equilibrium towards the silyloxy carbanion.[4][5] This allows for subsequent trapping of the carbanion with an electrophile. |
| Nonpolar (e.g., Toluene) | Poor solvation of ionic intermediates. | The reaction may be slower or require a stronger base. The equilibrium position will be highly dependent on the stability of the involved anions. |
Experimental Protocols
The following are generalized protocols for conducting a nucleophilic addition followed by a Brook rearrangement with an acylsilane like this compound.
Protocol 1: Nucleophilic Addition and In Situ Brook Rearrangement in a Polar Aprotic Solvent
This protocol is designed to favor the Brook rearrangement and allow for subsequent electrophilic trapping of the generated carbanion.
Materials:
-
This compound
-
Nucleophile (e.g., organolithium or Grignard reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., methyl iodide, benzaldehyde)
-
Anhydrous reaction vessel with a magnetic stirrer
-
Inert atmosphere (e.g., argon or nitrogen)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Standard workup and purification reagents and equipment
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF in the reaction vessel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the nucleophile (1.1 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for the initial nucleophilic addition and subsequent Brook rearrangement to the silyloxy carbanion.
-
Add the electrophile (1.2 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Perform a standard aqueous workup (e.g., extraction with diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the reaction pathways discussed.
Caption: Brook Rearrangement Pathway of an Acylsilane.
References
Application Notes and Protocols for 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern agrochemical design. The CF₃ moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, leading to more potent and effective pesticides. Trifluoromethyl ketones are crucial intermediates in the synthesis of numerous agrochemicals due to their versatile reactivity. 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone serves as a valuable reagent for the introduction of the trifluoroacetyl group (CF₃CO), a key building block for these complex molecules. This document provides detailed application notes and a representative protocol for its use in the synthesis of a key intermediate for advanced agrochemicals, such as isoxazoline-class insecticides.
Application Note: Synthesis of Trifluoromethyl Ketone Intermediates for Isoxazoline Insecticides
Background:
The isoxazoline class of insecticides represents a significant advancement in pest control, with a novel mode of action targeting the GABA-gated chloride channels of insects. A key structural feature of many of these compounds is a substituted phenyl ring attached to a trifluoromethyl ketone or a subsequent heterocyclic system derived from it. The synthesis of the trifluoromethyl ketone precursor is a critical step in the overall synthetic route.
Principle:
This compound can be utilized as a trifluoroacetylating agent in a Friedel-Crafts-type acylation reaction with a suitably substituted aromatic compound. The triphenylsilyl group can act as a leaving group under appropriate conditions, facilitating the transfer of the trifluoroacetyl group to the aromatic ring. This provides a direct and efficient method for the synthesis of key trifluoromethyl ketone intermediates.
Proposed Application:
This protocol details a representative synthesis of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone , an important intermediate in the synthesis of several modern isoxazoline insecticides. The reaction involves the acylation of 1,3-dichloro-2-fluorobenzene using this compound in the presence of a Lewis acid catalyst. While other trifluoroacetylating agents can be used, the silyl ketone offers a potentially reactive and selective alternative.
Reaction Scheme:
Caption: Proposed synthesis of an agrochemical intermediate.
Quantitative Data Summary
The following table outlines the typical stoichiometry and expected yield for the proposed synthesis on a laboratory scale.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 1,3-Dichloro-2-fluorobenzene | 1.67 | g | Starting aromatic substrate. |
| This compound | 3.56 | g | Trifluoroacetylating agent. |
| Aluminum Chloride (AlCl₃) | 1.47 | g | Lewis acid catalyst. |
| Dichloromethane (DCM) | 50 | mL | Anhydrous solvent. |
| Product | |||
| Theoretical Yield | 2.61 | g | Based on the limiting reagent. |
| Expected Yield Range | 70-85 | % | Typical for Friedel-Crafts acylations. |
| Molecular Weight of Product | 261.01 | g/mol | C₈H₂Cl₂F₄O |
| Purity (post-purification) | >95 | % | Determined by GC-MS or NMR. |
Detailed Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask (100 mL) equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Ice-water bath.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Silica gel for column chromatography.
-
Reagents as listed in the table above (anhydrous grade where specified).
Procedure:
-
Reaction Setup:
-
Assemble the three-neck flask and flame-dry under a stream of dry nitrogen.
-
Allow the apparatus to cool to room temperature under nitrogen.
-
To the flask, add anhydrous aluminum chloride (1.47 g, 11 mmol) and anhydrous dichloromethane (30 mL).
-
Cool the suspension to 0°C using an ice-water bath.
-
-
Addition of Reactants:
-
In a separate flask, dissolve this compound (3.56 g, 10 mmol) and 1,3-dichloro-2-fluorobenzene (1.67 g, 10 mmol) in anhydrous dichloromethane (20 mL).
-
Transfer this solution to the dropping funnel.
-
Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0-5°C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, cool the flask back to 0°C.
-
Carefully quench the reaction by slowly adding crushed ice, followed by 1 M hydrochloric acid (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (30 mL), followed by brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone.
-
Product Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS.
Visualizations
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Logical Relationship of Reagent to Product Class:
Caption: Role of the reagent in agrochemical synthesis.
Disclaimer: This protocol describes a representative, scientifically plausible application. Researchers should conduct a thorough literature search and risk assessment before attempting any new chemical synthesis. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting & Optimization
Technical Support Center: Trifluoromethylation with 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields or other issues during trifluoromethylation reactions using 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone. The information provided is based on established principles of nucleophilic trifluoromethylation, primarily drawing analogies from the well-studied Ruppert-Prakash reagent (TMSCF₃), due to limited specific literature on this particular triphenylsilyl derivative.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My trifluoromethylation reaction with this compound is resulting in a very low yield or no product at all. What are the potential causes?
A1: Low yields in this reaction can stem from several factors. Here are the most common issues to investigate:
-
Moisture Contamination: The trifluoromethylating reagent and the reaction itself are highly sensitive to moisture. Water can quench the trifluoromethyl anion and decompose the reagent. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.
-
Inactive Catalyst/Initiator: Nucleophilic trifluoromethylation with silyl reagents typically requires a catalytic amount of a fluoride source (e.g., TBAF, CsF) or another suitable initiator to generate the active trifluoromethyl anion.[1] Ensure your initiator is fresh and active. Anhydrous conditions are crucial for the initiator as well.
-
Insufficient Reagent: The stoichiometry of the trifluoromethylating reagent can be critical. While catalytic initiation is common, the silyl reagent is consumed in the reaction. Ensure you are using an adequate excess of this compound.
-
Low Reaction Temperature: While many trifluoromethylation reactions proceed at or below room temperature, the optimal temperature can be substrate-dependent.[2] If the reaction is sluggish, a modest increase in temperature might be necessary. However, be aware that higher temperatures can also lead to side reactions and decomposition of the trifluoromethyl anion.
-
Substrate Reactivity: The electronic and steric properties of your substrate (e.g., aldehyde, ketone) play a significant role. Electron-deficient carbonyls are generally more reactive towards nucleophilic attack.[3] Sterically hindered substrates may require longer reaction times or more forcing conditions.
-
Competing Side Reactions: The trifluoromethyl anion is a strong base and can induce side reactions like enolization of the ketone substrate, leading to the formation of silyl enol ethers instead of the desired trifluoromethylated product.[4]
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: A common side product is the corresponding silyl enol ether of the ketone starting material.[4] This occurs when the trifluoromethyl anion acts as a base and deprotonates the α-carbon of the ketone. To minimize this:
-
Use a less basic initiator if possible.
-
Lower the reaction temperature to favor the desired nucleophilic addition over deprotonation.
-
Choose a solvent that disfavors enolization.
Another potential issue is the decomposition of the trifluoromethyl anion into difluorocarbene and fluoride.[1] This is often promoted by certain metal cations and can be mitigated by careful choice of initiator and reaction conditions.
Q3: How does this compound compare to the more common Ruppert-Prakash reagent (TMSCF₃)?
A3: While both reagents function as nucleophilic trifluoromethylating agents, the triphenylsilyl group in your reagent will introduce significant steric bulk compared to the trimethylsilyl group in TMSCF₃. This could potentially lead to slower reaction rates. The electronic effects of the phenyl groups might also influence the reactivity of the silicon center. Direct experimental comparison is necessary to determine the optimal conditions for your specific substrate.
Quantitative Data Summary
The following table provides a general overview of reaction parameters for nucleophilic trifluoromethylation of carbonyl compounds using TMSCF₃ as a proxy, which can serve as a starting point for optimizing your reaction with this compound.
| Substrate Class | Initiator (mol%) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Aromatic Aldehydes | TBAF (10) | THF | 0 to rt | 85-95 | [2] |
| Aliphatic Aldehydes | CsF (10) | DMF | -20 to rt | 70-90 | [5] |
| Aromatic Ketones | K₂CO₃ (20) | DMF | rt to 50 | 60-80 | [5] |
| Aliphatic Ketones | TBAF (15) | THF | 0 to rt | 50-75 | [4] |
Note: Yields are highly substrate-dependent and the optimal conditions for this compound may vary.
Experimental Protocols
General Protocol for Nucleophilic Trifluoromethylation of a Ketone
This protocol is a generalized procedure and should be optimized for your specific substrate and reagent.
Materials:
-
Ketone substrate (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.1 equiv) or anhydrous Cesium Fluoride (CsF) (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Anhydrous glassware and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add the ketone substrate and anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Add the this compound to the solution.
-
Slowly add the initiator (TBAF solution or solid CsF) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for nucleophilic trifluoromethylation.
Caption: The proposed mechanism for nucleophilic trifluoromethylation.
References
- 1. Report: Regio- and Enantioselective Trifluoromethylation Reactions through a Combined Directing Group/Chiral Trifluoromethylsilane Strategy (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone (Ph₃SiCOCF₃) in chemical synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving this compound, focusing on identifying the root cause and providing actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Question: I am observing low or no consumption of my starting material when reacting it with this compound. What are the potential causes and how can I resolve this?
Answer:
Low reactivity can stem from several factors related to the nucleophile, reaction conditions, or the reagent itself.
| Potential Cause | Troubleshooting Steps |
| Weak Nucleophile | The carbonyl carbon of Ph₃SiCOCF₃ is highly electrophilic due to the trifluoromethyl group, but strong nucleophiles are often required for efficient addition. Consider using more reactive organometallic reagents like Grignard or organolithium reagents if your current nucleophile is too weak. |
| Steric Hindrance | Highly hindered nucleophiles or substrates may react sluggishly. Increasing the reaction temperature or using a less sterically demanding silyl group on the ketone (if possible for your synthesis) could improve conversion. |
| Inadequate Activation | Some reactions may require an activator or catalyst. While not always necessary with this highly reactive ketone, consider the use of Lewis acids to further enhance the electrophilicity of the carbonyl group, but be mindful of potential side reactions. |
| Reagent Quality | Ensure the this compound is pure and has not degraded. Hydrolysis can be a concern if the reagent has been improperly stored. |
Issue 2: Formation of Unexpected Byproducts
Question: My reaction is producing significant amounts of unexpected byproducts. What are the likely side reactions and how can I minimize them?
Answer:
The formation of byproducts is often related to the inherent reactivity of the acylsilane moiety and the reaction conditions.
| Side Reaction | Description | Mitigation Strategies |
| Brook Rearrangement | After nucleophilic addition to the carbonyl, the resulting α-silyl alkoxide can undergo a[1][2]-Brook rearrangement, where the silyl group migrates from carbon to oxygen. This forms a silyl enol ether and a carbanion, which can lead to various downstream byproducts. | Use aprotic, non-polar solvents. Maintain low reaction temperatures to disfavor the rearrangement. Quench the reaction quickly with an electrophile to trap the desired alkoxide before rearrangement can occur. |
| Desilylation | The triphenylsilyl group can be cleaved under certain conditions, particularly with strong bases or nucleophiles, leading to the formation of triphenylsilanol and other degradation products. | Use stoichiometric amounts of the nucleophile. Avoid excessively high temperatures and prolonged reaction times. Choose reaction conditions known to be compatible with silyl groups. |
| Enolization | With sterically hindered ketones and strong, basic nucleophiles (like some Grignard reagents), abstraction of a proton alpha to the carbonyl can occur, leading to the formation of an enolate and recovery of the starting ketone upon workup.[3] | Use less sterically hindered nucleophiles if possible. Employ aprotic, non-basic conditions when feasible. |
Experimental Workflow for Minimizing Side Reactions
Caption: A generalized experimental workflow designed to minimize common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: Its primary application is as a synthetic reagent for the introduction of the trifluoromethyl group. It serves as an efficient precursor for the synthesis of trifluoromethyl carbinols, which are important structural motifs in pharmaceuticals and agrochemicals.
Q2: How does the reactivity of this compound compare to other trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF₃)?
A2: this compound acts as a trifluoromethyl ketone, making it a direct electrophile for nucleophilic addition of a variety of carbon and heteroatom nucleophiles to form a trifluoromethyl carbinol. In contrast, TMSCF₃ is a nucleophilic trifluoromethylating agent, typically requiring an initiator (like a fluoride source) to deliver the "CF₃⁻" equivalent to an electrophile.
Q3: What are the optimal storage conditions for this compound?
A3: To prevent degradation, particularly hydrolysis of the acylsilane, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Q4: Can I use protic solvents with this reagent?
A4: The use of protic solvents is generally not recommended as they can react with many of the strong nucleophiles (e.g., Grignard or organolithium reagents) used in conjunction with this ketone. Protic solvents can also promote the hydrolysis of the acylsilane.
Q5: What is the expected stereoselectivity when using a chiral nucleophile?
A5: The stereochemical outcome of the nucleophilic addition to the prochiral carbonyl center will depend on the nature of the chiral nucleophile and the reaction conditions, following established models of asymmetric induction (e.g., Cram's rule, Felkin-Anh model).
Logical Relationship of Potential Side Reactions
Caption: The relationship between the desired reaction pathway and potential side reactions.
References
Technical Support Center: Purification of Products from 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with products derived from 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude reaction mixture is very complex. What is a general purification strategy?
A1: A typical workflow involves an initial aqueous workup to remove water-soluble impurities, followed by extraction, drying, and concentration. The primary purification is then achieved through techniques like flash column chromatography, distillation, or recrystallization, depending on the product's properties. A major challenge is often the removal of silicon-containing byproducts.
Diagram: General Purification Workflow
Caption: General workflow for purifying organic reaction products.
Q2: How can I remove the triphenylsilanol (Ph₃SiOH) byproduct? It co-elutes with my product during chromatography.
A2: Triphenylsilanol is a common and often troublesome byproduct formed from the hydrolysis of silyl ethers or other silicon-containing reagents.[1][2] Its polarity can be similar to many trifluoromethyl ketone products, making chromatographic separation difficult.[3]
Troubleshooting Strategies:
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Aqueous Base Wash: During the workup, wash the organic layer with a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃). Triphenylsilanol is weakly acidic and will be partially deprotonated to the more water-soluble sodium triphenylsilanoxide, aiding its removal into the aqueous phase.
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Fluoride-Based Workup: Silyl groups can be cleaved using a source of fluoride ions. A common method is to stir the crude product in a solvent like THF with tetrabutylammonium fluoride (TBAF) or potassium fluoride. This converts the silicon byproduct into a more polar and easily separable species.
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Crystallization: If your desired product is a solid, crystallization can be a highly effective method to exclude the triphenylsilanol impurity.
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Modified Chromatography: If chromatography is necessary, consider using a different stationary phase, such as C18 (reverse-phase) or phenyl-functionalized silica gel, which can alter the elution profile and improve separation.[3]
Diagram: Troubleshooting Triphenylsilanol Removal
References
Technical Support Center: Optimizing Reaction Conditions for 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
Welcome to the technical support center for the synthesis and optimization of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this important chemical transformation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the Friedel-Crafts acylation of triphenylsilane with trifluoroacetic anhydride.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃) is fresh and anhydrous. Exposure to moisture will deactivate the catalyst. |
| Insufficient Reagent Reactivity | Trifluoroacetic anhydride (TFAA) is highly reactive but can degrade upon exposure to moisture. Use a fresh bottle or a recently opened one stored under inert gas. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they may also significantly slow down the reaction rate. If the reaction is not proceeding, consider a modest increase in temperature, for example, from -20°C to 0°C or room temperature. Monitor for the formation of side products. |
| Inappropriate Solvent | The choice of solvent is critical. Dichloromethane is a commonly used and effective solvent for Friedel-Crafts acylations. Ensure the solvent is anhydrous. |
| Poor Quality Starting Material | Verify the purity of the triphenylsilane starting material. Impurities can interfere with the reaction. |
Issue 2: Formation of Multiple Products (Isomers)
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | Friedel-Crafts acylation on substituted aromatic rings can lead to a mixture of ortho, meta, and para isomers. The triphenylsilyl group is expected to direct primarily to the para position due to steric hindrance. |
| Reaction Temperature Too High | Higher temperatures can sometimes lead to decreased regioselectivity. Running the reaction at a lower temperature (e.g., -20°C to 0°C) may improve the yield of the desired isomer. |
| Catalyst Choice | While AlCl₃ is a common catalyst, other Lewis acids could be explored for improved selectivity, although some may be less effective. For instance, ferric chloride, boron trifluoride diethyl etherate, stannic chloride, and titanium tetrachloride have been shown to be less effective in similar reactions[1]. |
Issue 3: Presence of Side-Products
| Potential Cause | Recommended Solution |
| Protiodesilation | This is a common side reaction where the silyl group is cleaved from the aromatic ring. This can be minimized by using a non-protic, anhydrous solvent and ensuring all reagents are dry. |
| Reaction with Solvent | Some solvents can participate in side reactions. Dichloromethane is generally a good choice, while solvents like methylcyclohexane have been observed to lead to more complex reaction mixtures in similar syntheses[1]. |
| Over-acylation | Although less common with deactivated rings, it's a possibility. Using a controlled stoichiometry of the acylating agent can help mitigate this. |
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most plausible and commonly suggested method is the Friedel-Crafts acylation of triphenylsilane with trifluoroacetic anhydride (TFAA) using a Lewis acid catalyst like aluminum chloride (AlCl₃) in an anhydrous solvent such as dichloromethane.
Q2: What are the key parameters to control for a successful reaction?
A2: The most critical parameters are the exclusion of moisture, the activity of the Lewis acid catalyst, the reaction temperature, and the purity of the starting materials.
Q3: How can I minimize the formation of side products?
A3: To minimize side products, ensure all glassware, solvents, and reagents are anhydrous. Running the reaction at a controlled, lower temperature can also improve selectivity and reduce unwanted side reactions like protiodesilation.
Q4: What is a typical work-up and purification procedure?
A4: A typical work-up involves quenching the reaction with a mild acid or water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is removed. Purification is often achieved through column chromatography on silica gel or recrystallization.
Q5: What are the safety precautions for this reaction?
A5: Trifluoroacetic anhydride is corrosive and moisture-sensitive. Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. Both should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Triphenylsilane
This protocol is based on established procedures for similar Friedel-Crafts acylations.
Materials:
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Triphenylsilane (1.0 eq)
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Trifluoroacetic anhydride (1.2 eq)
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Anhydrous Aluminum Chloride (1.2 eq)
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Anhydrous Dichloromethane
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Hydrochloric Acid (1 M)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate
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Silica Gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
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Cool the suspension to 0°C in an ice bath.
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In the dropping funnel, prepare a solution of triphenylsilane (1.0 eq) and trifluoroacetic anhydride (1.2 eq) in anhydrous dichloromethane.
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Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over 30 minutes, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 1 M HCl.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
Data Summary Table: Reaction Parameters
| Parameter | Recommended Value/Condition |
| Stoichiometry (Triphenylsilane:TFAA:AlCl₃) | 1 : 1.2 : 1.2 |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 3-5 hours (monitor for completion) |
| Work-up | Acidic quench, extraction, and washing |
| Purification | Silica Gel Column Chromatography |
This technical support center provides a comprehensive guide for the synthesis of this compound. By following these guidelines and troubleshooting steps, researchers can optimize their reaction conditions and achieve successful outcomes.
References
Improving the stability of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone in solution.
Troubleshooting Guide
Users may encounter several issues related to the stability of this compound during their experiments. This guide provides a structured approach to identifying and resolving these common problems.
Issue 1: Rapid Decomposition of the Compound in Solution
Symptoms:
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Disappearance of the starting material peak in NMR or LC-MS analysis shortly after dissolution.
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Appearance of new, unidentified peaks in the analytical data.
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Changes in the physical appearance of the solution (e.g., color change, precipitation).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Moisture (Hydrolysis) | Dry solvents thoroughly before use using appropriate methods (e.g., molecular sieves, distillation). Handle the compound under an inert atmosphere (e.g., nitrogen or argon). |
| Acidic or Basic Impurities in the Solvent | Use high-purity, neutral solvents. If necessary, pass the solvent through a plug of neutral alumina to remove acidic or basic impurities. |
| Elevated Temperature | Prepare and store solutions at low temperatures (e.g., 0-4 °C) unless the experimental protocol requires higher temperatures. Avoid unnecessary exposure to heat. |
| Photodegradation | Protect solutions from light by using amber vials or wrapping the container with aluminum foil. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Symptoms:
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Variable reaction yields or rates in experiments using this compound.
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Inconsistent analytical data between different batches of the same experiment.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Solution Preparation | Standardize the solution preparation protocol. Ensure consistent solvent quality, concentration, and storage conditions for all experiments. |
| Variable Storage Time of Stock Solutions | Prepare fresh solutions of this compound before each experiment. If stock solutions must be used, establish their stability over time and use them within their determined shelf life. |
| Contamination of Labware | Ensure all glassware and equipment are thoroughly cleaned and dried to remove any acidic, basic, or nucleophilic residues. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific studies on this compound are limited, based on the chemistry of α-silyl ketones, the most probable degradation pathways include:
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Hydrolysis: The silicon-carbon bond is susceptible to cleavage by water, which can be catalyzed by acid or base, leading to the formation of triphenylsilanol and 2,2,2-trifluoroethanone.
-
Thermal Rearrangement: At elevated temperatures, α-silyl ketones can undergo rearrangement to form silyl enol ethers.
-
Nucleophilic Attack: The silicon center can be attacked by nucleophiles, leading to the cleavage of the silicon-carbon bond.
Q2: Which solvents are recommended for dissolving this compound to maximize its stability?
A2: Aprotic, non-polar, and dry solvents are generally recommended. Based on general principles for α-silyl ketones, the following solvents are likely to provide better stability:
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Aprotic Hydrocarbons: Toluene, hexanes, cyclohexane.
-
Aprotic Ethers: Anhydrous diethyl ether, anhydrous tetrahydrofuran (THF). Note that THF can contain peroxides, which may lead to other reactions.
-
Chlorinated Solvents: Anhydrous dichloromethane (DCM), anhydrous chloroform. These should be used with caution as they can contain acidic impurities.
It is crucial to use anhydrous grades of these solvents and to handle them under an inert atmosphere.
Q3: How should I store solutions of this compound?
A3: For optimal stability, solutions should be stored under the following conditions:
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Temperature: At low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C).
-
Atmosphere: Under an inert atmosphere (argon or nitrogen).
-
Light: Protected from light in amber vials or by wrapping the container.
It is always best practice to prepare solutions fresh whenever possible.
Q4: Are there any additives that can improve the stability of this compound in solution?
A4: The addition of a non-nucleophilic, sterically hindered base, such as 2,6-lutidine or proton sponge, in trace amounts may help to neutralize any acidic impurities present in the solvent, thereby reducing acid-catalyzed decomposition. However, the compatibility of any additive with the intended downstream application must be verified.
Experimental Protocols
Protocol for Monitoring the Stability of this compound in Solution by ¹⁹F NMR Spectroscopy
This protocol provides a general method for assessing the stability of the title compound in a chosen solvent over time.
1. Materials and Equipment:
-
This compound
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Anhydrous NMR solvent of choice (e.g., CDCl₃, Toluene-d₈)
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Internal standard (e.g., trifluorotoluene)
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NMR tubes with PTFE caps
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Volumetric flasks and precision syringes
-
NMR spectrometer
2. Procedure:
-
Solution Preparation:
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Under an inert atmosphere, accurately weigh a known amount of this compound and dissolve it in a known volume of the anhydrous NMR solvent in a volumetric flask to achieve the desired concentration (e.g., 10 mg/mL).
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Add a known concentration of the internal standard.
-
-
Sample Preparation:
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Transfer an aliquot of the stock solution to an NMR tube and cap it tightly under an inert atmosphere.
-
-
NMR Analysis:
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Acquire a ¹⁹F NMR spectrum at time zero (t=0). The signal for the CF₃ group of the intact compound will serve as the reference.
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Integrate the peak corresponding to the CF₃ group of the compound and the peak of the internal standard.
-
-
Stability Study:
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Store the NMR tube under the desired conditions (e.g., room temperature, 4 °C, protected from light).
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Acquire ¹⁹F NMR spectra at predetermined time intervals (e.g., 1, 3, 6, 12, 24 hours, and then daily).
-
-
Data Analysis:
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For each time point, calculate the ratio of the integral of the compound's CF₃ peak to the integral of the internal standard's peak.
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A decrease in this ratio over time indicates decomposition of the compound. The percentage of remaining compound can be calculated as: % Remaining = (Integral Ratio at time t / Integral Ratio at t=0) * 100
-
Data Presentation
The following table summarizes the potential factors influencing the stability of this compound in solution. This is a qualitative guide, and quantitative data should be generated for specific experimental conditions.
Table 1: Factors Affecting the Stability of this compound in Solution
| Factor | Condition | Expected Impact on Stability | Rationale |
| Solvent Polarity | High (e.g., Methanol, Water) | Low | Polar protic solvents can facilitate hydrolysis. |
| Low (e.g., Toluene, Hexane) | High | Less likely to promote ionic degradation pathways. | |
| Moisture Content | High | Low | Water is a reactant in the hydrolysis of the Si-C bond. |
| Low (Anhydrous) | High | Minimizes the primary degradation pathway. | |
| pH | Acidic (pH < 7) | Low | Acid catalyzes the hydrolysis of the Si-C bond. |
| Neutral (pH ≈ 7) | Moderate to High | Stability is generally better at neutral pH. | |
| Basic (pH > 7) | Low | Base can also catalyze hydrolysis and other decomposition reactions. | |
| Temperature | High | Low | Can promote thermal rearrangement and increase the rate of decomposition reactions. |
| Low (0-4 °C) | High | Reduces the rate of all chemical degradation processes. | |
| Light Exposure | Present | Potentially Low | Photochemical degradation pathways may exist. |
| Absent | High | Prevents potential photodegradation. |
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Technical Support Center: Removal of Triphenylsilanol Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of triphenylsilanol, a common byproduct in reactions utilizing triphenylsilyl protecting groups or reagents.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing triphenylsilanol?
A1: The primary methods for removing the triphenylsilanol byproduct from a reaction mixture are column chromatography, crystallization, chemical conversion (derivatization), and to a lesser extent, liquid-liquid extraction. The choice of method depends on the properties of the desired product, the scale of the reaction, and the required final purity.
Q2: How do I choose the best method for my specific experiment?
A2: The selection of the optimal purification method is critical and depends on several factors. A decision-making workflow can be represented as follows:
Figure 1. Decision workflow for selecting a purification method. This diagram helps in choosing the most appropriate technique for removing triphenylsilanol based on the properties of the desired product.
Q3: What are the key physical and chemical properties of triphenylsilanol to consider during purification?
A3: Triphenylsilanol is a white, crystalline solid at room temperature with a melting point of approximately 151-155 °C. It is generally insoluble in water but soluble in many organic solvents such as acetone, diethyl ether, and mixtures of alkanes and ethyl acetate. Its polar nature, due to the hydroxyl group, is the primary characteristic exploited for its separation from less polar products.
Data Presentation: Comparison of Purification Methods
The following table summarizes the quantitative aspects of the most common methods for triphenylsilanol removal. The data is compiled from various experimental sources and should be considered as a general guideline.
| Method | Typical Purity | Typical Yield of Desired Product | Solvent Consumption | Time Requirement | Key Advantages | Key Disadvantages |
| Column Chromatography | >98% | 70-95% | High | High | Widely applicable, good for complex mixtures. | Can be time-consuming and requires large solvent volumes. |
| Crystallization/Precipitation | 98-99%[1] | 85-95% | Moderate | Moderate | Can be highly efficient for crystalline products, scalable. | Product must be a solid, requires solubility differences. |
| Chemical Conversion | >99% | 80-90% | Moderate | Moderate | Can resolve difficult separations. | Requires an additional reaction step, potential for new byproducts. |
| Liquid-Liquid Extraction | <95% | >90% | High | Low | Fast and simple for initial cleanup. | Generally low efficiency for complete removal. |
Experimental Protocols
Column Chromatography
This method separates compounds based on their differential adsorption onto a stationary phase. Triphenylsilanol, being polar, tends to have a lower retention factor (Rf) in non-polar solvent systems compared to many organic products.
Protocol:
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Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) where the desired product has an Rf value of approximately 0.3-0.4, and there is good separation from the triphenylsilanol spot (which will be more polar, closer to the baseline).
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. A typical ratio is 50-100 g of silica gel per gram of crude material.
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Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.
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Elution: Begin elution with the selected solvent system. If the separation is challenging, a gradient elution can be employed, starting with a less polar solvent mixture and gradually increasing the polarity to elute the triphenylsilanol after the desired product has been collected.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Figure 2. Workflow for removing triphenylsilanol via column chromatography. This diagram illustrates the sequential steps involved in the chromatographic purification process.
Crystallization / Precipitation
This method is highly effective if the desired product is a solid and has significantly different solubility characteristics from triphenylsilanol in a given solvent or solvent mixture.
Protocol:
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Solvent Selection: Identify a solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while triphenylsilanol remains in solution. Alternatively, find a solvent in which the desired product is soluble, but triphenylsilanol is not, allowing it to be precipitated. A common approach is to dissolve the crude mixture in a suitable solvent like toluene or a mixture of THF and toluene, and then cool it to induce crystallization of the triphenylsilanol.[1]
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Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.
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Cooling: Slowly cool the solution to room temperature, and then in an ice bath to maximize crystal formation.
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Filtration: Collect the crystals of the desired product by vacuum filtration. If triphenylsilanol is the component that crystallizes, the desired product remains in the filtrate.
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Washing: Wash the collected solid with a small amount of cold solvent to remove any residual impurities.
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Drying: Dry the purified solid under vacuum. A purity of 98-99% can often be achieved for the precipitated triphenylsilanol.[1]
Chemical Conversion (Derivatization)
In cases where separation by other means is difficult, triphenylsilanol can be chemically converted into a more easily separable derivative. A common strategy is to convert the polar hydroxyl group into a non-polar silyl ether.
Protocol (Example: Silylation):
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Reaction: To the crude reaction mixture containing the desired product and triphenylsilanol, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA) and a suitable solvent if necessary.
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Stirring: Stir the reaction mixture at room temperature or with gentle heating until the conversion of triphenylsilanol to its silyl ether is complete (monitor by TLC).
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Work-up: The resulting non-polar silyl ether of triphenylsilanol can now be more easily separated from a polar desired product by column chromatography, or vice versa.
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Purification: Purify the reaction mixture using the appropriate method (chromatography or extraction) to isolate the desired product.
Troubleshooting Guides
Issue 1: Co-elution of product and triphenylsilanol in column chromatography.
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Cause: The polarity of the product and triphenylsilanol are too similar in the chosen solvent system.
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Solution 1: Optimize Solvent System: Experiment with different solvent systems. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity.
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Solution 2: Use a Different Stationary Phase: Consider using alumina instead of silica gel, or a bonded phase like diol or amino-functionalized silica.
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Solution 3: Deactivate the Silica Gel: If the product is basic, it may be interacting strongly with the acidic silica gel, causing tailing and poor separation. Pre-treating the silica gel with a small amount of triethylamine (1-3%) in the eluent can neutralize the acidic sites.
Issue 2: The desired product "oils out" during recrystallization.
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Cause: The boiling point of the solvent may be higher than the melting point of the solute, or the solution is too supersaturated.
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Solution 1: Use a Lower-Boiling Solvent: Select a recrystallization solvent with a lower boiling point.
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Solution 2: Use a Larger Volume of Solvent: This will reduce the concentration and may prevent oiling out.
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Solution 3: Slower Cooling: Allow the solution to cool more slowly to encourage the formation of crystals rather than an oil.
Issue 3: Poor recovery after recrystallization.
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Cause: The desired product may have significant solubility in the solvent even at low temperatures, or too much solvent was used.
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Solution 1: Use a Different Solvent System: Screen for a solvent in which the product has lower solubility at cold temperatures.
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Solution 2: Use an Anti-Solvent: After dissolving the crude product in a good solvent, slowly add an "anti-solvent" (in which the product is insoluble) to induce precipitation.
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Solution 3: Concentrate the Mother Liquor: The filtrate can be concentrated and a second crop of crystals can be obtained.
References
Troubleshooting guide for using 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
Welcome to the technical support center for 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this versatile trifluoromethylating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for?
A1: This compound is mainly used in organic synthesis as a reagent for the nucleophilic trifluoromethylation of various electrophiles, most commonly aldehydes and ketones. This reaction is crucial for introducing the trifluoromethyl (-CF3) group into molecules, a modification that is highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the -CF3 group.[1]
Q2: How should this compound be handled and stored?
A2: It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, typically between 2-8°C.[1] It should be handled in a well-ventilated area or under a chemical fume hood. Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.
Q3: What are the main hazards associated with this reagent?
A3: The reagent may cause skin, eye, and respiratory irritation. It is harmful if swallowed. Always consult the Safety Data Sheet (SDS) for complete hazard information and emergency procedures.
Troubleshooting Guide
Low or No Product Yield in Trifluoromethylation Reactions
Q: I am attempting a nucleophilic trifluoromethylation of my ketone substrate but observe very low conversion to the desired trifluoromethylated alcohol. What are the possible causes?
A: Low or no yield in these reactions can stem from several factors. Below is a systematic guide to troubleshooting this issue.
1. Initiator Inactivity or Insufficiency:
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Problem: The nucleophilic trifluoromethylation reaction requires a catalytic amount of a nucleophilic initiator, typically a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). The initiator's role is to activate the silicon center, enabling the transfer of the trifluoromethyl group.
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Solution:
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Ensure the fluoride source is anhydrous, as water can inhibit the reaction.
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Use a freshly opened bottle or properly stored initiator.
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Slightly increase the catalyst loading. For analogous reactions with TMSCF3, catalyst loading is typically low (e.g., <10 mol%).
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2. Inadequate Reaction Conditions:
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Problem: The reaction temperature and time may not be optimal for your specific substrate.
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Solution:
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While many reactions start at low temperatures (e.g., 0-4°C), some substrates may require gentle warming to room temperature to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to track progress.
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Ensure sufficient reaction time. Some reactions can take several hours to reach completion.
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3. Substrate-Related Issues:
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Problem: Sterically hindered ketones or electronically deactivated substrates may react sluggishly.
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Solution:
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For such challenging substrates, you may need to increase the reaction temperature or use a more potent initiator system.
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Consider using a different solvent. Anhydrous THF is commonly used, but other polar aprotic solvents could be explored.
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Formation of Significant Byproducts
Q: My reaction is producing the desired product, but I am also observing significant byproducts. What could they be and how can I minimize them?
A: The most common byproduct issues involve the cleavage of the silicon-carbon bond or side reactions related to the substrate's functional groups.
1. Protiodesilylation (Cleavage of the Si-C bond):
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Problem: The triphenylsilyl group can be cleaved by acidic protons, leading to the formation of triphenylsilanol and trifluoroethane, which will not react with your substrate. This is a known issue in related organosilane chemistry.
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Solution:
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Ensure all reagents and solvents are strictly anhydrous.
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Avoid any acidic workup conditions until the trifluoromethylation is complete.
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If your substrate contains acidic protons, consider protecting those functional groups before the reaction.
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2. Silyl Enol Ether Formation:
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Problem: If the ketone substrate is enolizable, the trifluoromethyl anion generated in the catalytic cycle can act as a base, leading to the formation of a silyl enol ether instead of the desired 1,2-addition product.
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Solution:
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Running the reaction at lower temperatures can favor the kinetic 1,2-addition product over enolization.
-
The choice of initiator can also influence the reaction pathway.
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Experimental Protocols
Representative Protocol for the Trifluoromethylation of a Ketone
This protocol is a general guideline adapted from procedures for the analogous reagent, TMSCF3. Optimization for specific substrates is recommended.
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To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the ketone substrate (1.0 mmol) and anhydrous THF (5 mL).
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Cool the solution to 0°C in an ice bath.
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Add this compound (1.2 mmol, 1.2 equiv).
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Add the fluoride initiator (e.g., anhydrous CsF, 0.1 mmol, 10 mol%) to the stirred solution.
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Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be allowed to warm slowly to room temperature.
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Upon completion, the reaction mixture contains the intermediate silyl ether. To hydrolyze this intermediate, add a solution of 1M HCl (5 mL) and stir vigorously for 30 minutes.
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Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the trifluoromethylated alcohol.
Data Presentation
The following table summarizes typical reaction conditions for the trifluoromethylation of ketones using the analogous Ruppert-Prakash reagent (TMSCF3), which can serve as a starting point for optimizing reactions with this compound.
| Substrate Type | Initiator | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aromatic Ketones | CsF (cat.) | THF | 0 to RT | 4 | 85-95 |
| Aliphatic Ketones | TBAF·3H₂O (cat.) | THF | RT | 2-6 | 80-90 |
| α,β-Unsaturated Ketones | CsF (cat.) | DME | RT | 1-3 | >90 |
Data is illustrative and based on reactions with TMSCF3. Yields are highly substrate-dependent.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the trifluoromethylation of a ketone.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone.
Troubleshooting Guides
Problem 1: Slow or Incomplete Reaction
Symptoms:
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Low conversion of starting material to product after the expected reaction time.
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Reaction stalls before reaching completion.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Electrophilicity of the Ketone | The trifluoromethyl group strongly activates the carbonyl carbon for nucleophilic attack. However, certain nucleophiles may still react slowly. Consider the use of a Lewis acid catalyst to further enhance the electrophilicity of the carbonyl carbon. |
| Low Nucleophilicity of the Reagent | If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonation to form an anion). For organometallic reagents, the choice of the metal can influence reactivity. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates. For reactions involving ionic intermediates, polar aprotic solvents like THF, DMF, or acetonitrile are often preferred as they can solvate cations without strongly solvating the nucleophile.[1] |
| Suboptimal Temperature | While higher temperatures generally increase reaction rates, they can also lead to side reactions and decomposition. It is recommended to start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it while monitoring the reaction progress. Some reactions may benefit from cooling to control exotherms and improve selectivity. |
| Low Reagent Concentration | For bimolecular reactions, increasing the concentration of one or both reactants can increase the reaction rate. However, be cautious of potential side reactions at higher concentrations. |
Problem 2: Formation of Side Products
Symptoms:
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Presence of unexpected peaks in NMR or LC-MS analysis.
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Reduced yield of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Brook Rearrangement | Nucleophilic attack on the carbonyl can lead to the formation of an alkoxide intermediate, which may undergo a[2][3]-Brook rearrangement, resulting in the migration of the triphenylsilyl group from carbon to oxygen.[4][5] To minimize this, use non-coordinating cations (e.g., avoid lithium-based reagents if possible) and polar aprotic solvents.[5] |
| Enolization of the Ketone (if applicable) | In the presence of a strong base, if the nucleophile has abstractable protons, enolization of the ketone could occur, leading to side reactions. Using a non-nucleophilic base or carefully controlling the stoichiometry of the base can mitigate this. |
| Reaction with Solvent | Some reactive intermediates may react with the solvent. Ensure the chosen solvent is inert under the reaction conditions. |
| Decomposition of Reagents or Products | Trifluoromethyl ketones can be sensitive to strong bases and high temperatures. Ensure the reaction conditions are not too harsh. The stability of the nucleophile should also be considered. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of reactivity for this compound?
A1: The primary mode of reactivity is nucleophilic addition to the carbonyl carbon. The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Q2: What types of catalysts can be used to increase the reaction rate?
A2: Both Lewis acid and base catalysis can be effective.
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Lewis acids (e.g., TiCl₄, BF₃·OEt₂) can coordinate to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon.
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Bases can be used to deprotonate a pro-nucleophile, increasing its reactivity. For some reactions, amine bases like triethylamine (Et₃N) or DBU can act as catalysts.
Q3: How does the triphenylsilyl group influence the reactivity?
A3: The triphenylsilyl group is a bulky substituent, which can introduce steric hindrance and influence the stereochemical outcome of nucleophilic attack. It can also participate in rearrangements, such as the Brook rearrangement, under certain conditions.[4][5]
Q4: What are the optimal solvent choices for reactions with this compound?
A4: The optimal solvent depends on the specific reaction and nucleophile.
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Polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile are generally good choices for many nucleophilic additions as they can support the presence of charged intermediates.[1]
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Nonpolar solvents like toluene or hexane may be used for specific applications, but solubility of the reactants should be considered.
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Protic solvents like alcohols should generally be avoided as they can react with many nucleophiles and may also lead to the formation of hemiacetals with the ketone.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by several techniques:
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Thin Layer Chromatography (TLC): A quick and easy method to qualitatively follow the disappearance of starting materials and the appearance of products.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds.
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Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for monitoring a wide range of compounds.
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¹⁹F NMR Spectroscopy: The trifluoromethyl group provides a unique NMR handle to monitor the conversion of the starting material.
Data Presentation
Table 1: Effect of Solvent on Reaction Yield (Hypothetical Nucleophilic Addition)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 25 | 12 | 65 |
| 2 | Tetrahydrofuran (THF) | 25 | 12 | 85 |
| 3 | Acetonitrile (MeCN) | 25 | 12 | 70 |
| 4 | Toluene | 25 | 12 | 40 |
| 5 | N,N-Dimethylformamide (DMF) | 25 | 12 | 80 |
Note: This data is illustrative and based on general principles of organic chemistry. Actual results may vary depending on the specific nucleophile and reaction conditions.
Table 2: Effect of Catalyst on Reaction Time (Hypothetical Nucleophilic Addition in THF at 25°C)
| Entry | Catalyst (mol%) | Time to >95% Conversion (h) |
| 1 | None | 24 |
| 2 | BF₃·OEt₂ (10) | 4 |
| 3 | TiCl₄ (10) | 2 |
| 4 | Et₃N (10) | 18 |
Note: This data is illustrative and based on general principles of organic chemistry. Actual results may vary depending on the specific nucleophile and reaction conditions.
Experimental Protocols
Disclaimer: The following protocols are generalized procedures for common reaction types. They should be adapted and optimized for the specific nucleophile and desired product. Always perform a small-scale test reaction first.
Protocol 1: General Procedure for Nucleophilic Addition of a Grignard Reagent
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Preparation: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF at 0 °C, add the Grignard reagent (1.1-1.5 equiv) dropwise.
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Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Workup: Once the reaction is complete, quench by slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Wittig Reaction
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Ylide Formation: In a separate flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 equiv) in anhydrous THF. Cool the suspension to 0 °C or -78 °C and add a strong base such as n-butyllithium or sodium hexamethyldisilazide (NaHMDS) (1.05 equiv) dropwise. Stir the resulting ylide solution at this temperature for 30-60 minutes.
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Reaction with Ketone: To the ylide solution, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
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Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the mixture with diethyl ether or ethyl acetate. The triphenylphosphine oxide byproduct can often be removed by precipitation from a nonpolar solvent or by column chromatography.
Visualizations
Caption: General workflow for nucleophilic addition reactions.
References
Preventing decomposition of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone during their experiments.
Troubleshooting Guide
Decomposition of this compound can be a significant issue, leading to failed reactions and impure products. The primary decomposition pathway is the Brook rearrangement, which is facilitated by the presence of nucleophiles. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it particularly susceptible to this rearrangement.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product degradation observed during reaction workup. | Presence of nucleophilic reagents (e.g., water, alcohols, amines). | - Use anhydrous solvents and reagents. - Perform reactions under an inert atmosphere (e.g., argon or nitrogen). - Quench the reaction with non-nucleophilic acids. - Minimize exposure to atmospheric moisture. |
| Low or no yield of the desired product. | Decomposition due to inappropriate solvent or temperature. | - Use non-polar, aprotic solvents (e.g., hexane, toluene). - Maintain low reaction temperatures to minimize thermal decomposition. - Avoid protic solvents that can act as nucleophiles. |
| Formation of a silyl enol ether byproduct. | Brook rearrangement has occurred.[1] | - Strictly exclude nucleophiles and moisture. - Use sterically hindered bases if a base is required. - Keep the reaction time as short as possible. |
| Inconsistent results between experimental runs. | Variable amounts of moisture or impurities in starting materials or solvents. | - Ensure all glassware is oven-dried before use. - Use freshly distilled or commercially available anhydrous solvents. - Purify starting materials to remove any nucleophilic impurities. |
| Degradation during storage. | Improper storage conditions. | - Store in a tightly sealed container under an inert atmosphere. - Store at low temperatures (recommended 2-8°C). - Avoid exposure to light. |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The main decomposition route is the Brook rearrangement, a base-catalyzed intramolecular 1,2-migration of the silyl group from carbon to oxygen.[1] This is initiated by the nucleophilic attack at the carbonyl carbon. The highly electrophilic nature of the carbonyl carbon, due to the adjacent trifluoromethyl group, makes it particularly prone to this reaction. The rearrangement results in the formation of a silyl enol ether.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure stability, the compound should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C. It is crucial to store it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container to prevent exposure to moisture and air.
Q3: Which solvents are recommended for reactions involving this compound?
A3: Aprotic and non-polar solvents are generally recommended to minimize the risk of nucleophilic attack and subsequent decomposition. Suitable solvents include hydrocarbons like hexane and toluene, as well as ethers like diethyl ether and tetrahydrofuran (THF), provided they are rigorously dried. Chlorinated solvents that are free of acidic impurities can also be used. Protic solvents such as water and alcohols should be strictly avoided.
Q4: How can I monitor the decomposition of this compound during my experiment?
A4: Decomposition can be monitored using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). In ¹H NMR, the appearance of new signals corresponding to the silyl enol ether product would indicate decomposition. Similarly, ¹⁹F NMR can be used to track the disappearance of the starting material's trifluoromethyl signal and the appearance of new fluorine-containing species.
Q5: Are there any specific reagents that should be avoided when working with this compound?
A5: Yes, any nucleophilic reagents should be used with caution or avoided altogether. This includes water, alcohols, amines, and even some basic reagents. If a base is necessary, a non-nucleophilic, sterically hindered base is preferable. Strong acids should also be avoided as they can catalyze protodesilylation.
Experimental Protocols
Protocol 1: General Handling Procedure for this compound
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Preparation: All glassware should be thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature under a stream of dry inert gas (argon or nitrogen).
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Inert Atmosphere: All manipulations of the compound, including weighing and transfer, should be carried out under a positive pressure of an inert gas. This can be achieved using a glovebox or standard Schlenk line techniques.
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Solvent and Reagent Preparation: Use only anhydrous solvents, preferably freshly distilled from an appropriate drying agent or obtained from a commercial supplier in a sealed bottle. All other reagents should be dried and purified as necessary.
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Reaction Setup: Assemble the reaction apparatus while flushing with an inert gas. Add the this compound to the reaction vessel under a counterflow of inert gas.
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Temperature Control: Maintain the recommended temperature for the specific reaction, using an appropriate cooling bath if necessary to prevent thermal decomposition.
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Workup: Quench the reaction using non-nucleophilic reagents. Extractions should be performed with anhydrous solvents, and drying agents (e.g., anhydrous magnesium sulfate or sodium sulfate) should be used to remove any residual water before solvent evaporation.
Visualizations
Caption: Decomposition pathway and prevention strategies.
Caption: Recommended workflow for handling the compound.
References
Technical Support Center: 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone. The information addresses common scalability issues encountered during the synthesis of trifluoromethyl ketones.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the scale-up of reactions involving this compound.
Issue 1: Low Yield of Trifluoromethyl Ketone Product
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Question: We are experiencing a significant drop in yield for our trifluoromethylation reaction when moving from a lab scale (grams) to a pilot scale (kilograms). What are the potential causes and solutions?
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Answer: A decrease in yield upon scale-up is a common challenge. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
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Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions. Ensure the reactor's agitation is sufficient to maintain a homogeneous reaction mixture. For viscous reaction mixtures, a mechanical stirrer with appropriate impeller design is crucial.[1]
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Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. This can lead to a runaway reaction, reducing the yield of the desired product.[2][3][4][5] Implement a more robust cooling system and consider a semi-batch process where one of the reactants is added gradually to manage the heat evolution.
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Moisture Sensitivity: Silyl reagents are sensitive to moisture. On a larger scale, ensuring an anhydrous environment can be more challenging. Verify the dryness of the solvent, reactants, and reactor. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Side Reactions: Increased reaction times or higher temperatures on a larger scale can favor the formation of byproducts. Analyze the crude reaction mixture to identify any major impurities and adjust the reaction conditions (e.g., lower temperature, shorter reaction time) to minimize their formation.
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Issue 2: Formation of Impurities and Byproducts
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Question: Our scaled-up reaction is producing a significant amount of triphenylsilanol and other silicon-containing byproducts, complicating purification. How can we minimize these impurities?
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Answer: The formation of triphenylsilanol is an expected byproduct of the reaction. However, its efficient removal and minimizing other silicon-based impurities are key to a successful scale-up.
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Reaction Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the silyl reagent can lead to more silicon-containing byproducts.
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Work-up Procedure: Develop a robust work-up procedure to remove triphenylsilanol and other silyl byproducts. A common method is to treat the reaction mixture with a fluoride source, such as potassium fluoride, which can facilitate the removal of silicon compounds.
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Purification Strategy: Column chromatography, which may be feasible on a lab scale, is often not practical for large-scale production. Consider alternative purification methods such as crystallization, distillation, or extraction to remove byproducts. The choice of method will depend on the physical properties of the desired product and the impurities.
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Issue 3: Difficulties with Product Isolation and Purification
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Question: We are struggling to isolate our trifluoromethyl ketone product in high purity on a larger scale. What purification strategies are recommended?
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Answer: Large-scale purification requires different techniques compared to lab-scale experiments.
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Crystallization: If your product is a solid, crystallization is often the most effective and scalable purification method. A systematic screening of solvents is recommended to find conditions that provide good recovery and high purity.
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Distillation: For liquid products, distillation can be an effective purification technique, provided there is a sufficient difference in boiling points between the product and impurities.
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Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-sensitive impurities.
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Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling large quantities of this compound and related reagents?
A1: When working with industrial quantities, it is crucial to adhere to strict safety protocols. Key concerns include:
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Moisture Sensitivity: The reagent can react with moisture, so it should be handled under an inert, dry atmosphere.
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Handling Precautions: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For larger quantities, respiratory protection may be necessary. Ensure good ventilation and work in a chemical fume hood.[1][6][7][8][9]
Q2: How does the choice of solvent affect the scalability of the reaction?
A2: The solvent plays a critical role in reaction scalability. A suitable solvent should:
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Effectively dissolve all reactants.
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Have a boiling point that allows for efficient temperature control.
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Be easily removed during work-up.
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Be cost-effective and environmentally friendly for large-scale use.
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Not react with any of the reagents or intermediates.
Q3: Can we recycle any of the byproducts to improve the process economy?
A3: The primary byproduct, triphenylsilanol, can potentially be recovered and converted back to a useful silylating agent. However, the economic feasibility of this recycling process depends on the scale of the reaction and the cost of the recycling procedure.
Quantitative Data Summary
| Parameter | Lab Scale (grams) | Pilot Scale (kilograms) | Key Considerations for Scale-Up |
| Typical Yield | 80-95% | 60-80% (potential decrease) | Optimize mixing, temperature control, and reaction time. |
| Reaction Time | 1-4 hours | 4-12 hours (often longer) | Monitor reaction progress to avoid byproduct formation. |
| Solvent Volume | 10-20 mL/g | 5-10 L/kg | Higher concentrations can improve throughput but may pose heat transfer challenges. |
| Purification Method | Chromatography | Crystallization/Distillation | Chromatography is generally not scalable for bulk production. |
Experimental Protocols
Key Experiment: Scaled-Up Synthesis of a Trifluoromethyl Ketone
This protocol is a generalized procedure and should be adapted based on the specific substrate and safety considerations for the target molecule.
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Reactor Preparation: A clean, dry, glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, condenser, and an inert gas inlet is charged with the starting material and an anhydrous solvent (e.g., tetrahydrofuran, toluene).
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Inert Atmosphere: The reactor is purged with dry nitrogen or argon to remove any air and moisture.
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Reagent Addition: this compound is added to the reactor. For highly exothermic reactions, the reagent may be added portion-wise or as a solution via an addition funnel to control the reaction temperature.
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Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, HPLC).
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Work-up: Upon completion, the reaction is quenched by the addition of an appropriate reagent (e.g., aqueous ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with a suitable solvent.
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Byproduct Removal: The combined organic layers are washed with brine and then treated with a fluoride source (e.g., potassium fluoride on alumina) to facilitate the removal of silicon byproducts.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by crystallization or distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in scaled-up reactions.
Caption: Generalized reaction pathway for trifluoromethylation.
References
- 1. fishersci.com [fishersci.com]
- 2. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 3. icheme.org [icheme.org]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. mt.com [mt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. aspariaglycomics.com [aspariaglycomics.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for monitoring reactions involving 2,2,2-trifluoro-1-(triphenylsilyl)ethanone and its analogs. The selection of an appropriate analytical technique is critical for reaction optimization, kinetic studies, and ensuring product quality. This document offers an objective evaluation of common analytical techniques, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific analytical challenges.
Introduction to Analytical Challenges
Reactions with this compound, a key reagent in trifluoroacetylation, present unique analytical challenges. The presence of both a trifluoromethyl group and a triphenylsilyl moiety necessitates versatile analytical techniques that can effectively monitor the transformation of these functional groups. Key considerations for selecting an analytical method include the need for real-time monitoring, quantification of reactants and products, identification of intermediates and byproducts, and compatibility with the reaction matrix.
Comparison of Key Analytical Methods
The following sections provide an in-depth comparison of the most relevant analytical techniques for monitoring reactions of this compound.
Quantitative Performance of Analytical Methods
The table below summarizes the typical quantitative performance characteristics of each analytical method for the analysis of trifluoromethyl ketones and organosilicon compounds.
| Parameter | ¹⁹F Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | In-situ Fourier-Transform Infrared (FTIR) |
| Limit of Detection (LOD) | ~1.0 mmol/L[1] | ~100 nmol/L (for silylated alkanols) | 0.1 - 1 µg/mL (for acetophenone derivatives)[2] | Dependent on molar absorptivity, typically higher than other methods |
| Limit of Quantification (LOQ) | ~1.0 mmol/L[1] | ~2 ppm (for siloxanes in bio-oil) | 0.3 - 3 µg/mL (for acetophenone derivatives)[2] | Concentration dependent, generally in the mM range |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999[2] | > 0.99 |
| Precision (%RSD) | < 2.0%[1] | < 15% | < 2%[2] | < 5% |
| Analysis Time | Minutes per sample | 10-30 minutes per sample | 5-20 minutes per sample | Real-time (spectra per second/minute) |
| Sample Preparation | Minimal (dissolution in deuterated solvent) | Derivatization often required for polar analytes | Dilution, filtration | None (direct immersion of probe) |
Qualitative and Practical Comparison
| Feature | ¹⁹F NMR | GC-MS | HPLC | In-situ FTIR |
| Information Richness | High (structural information, quantification) | High (mass fragmentation, separation) | Moderate (retention time, UV spectrum) | Moderate (functional group changes) |
| Real-time Monitoring | Yes (benchtop and online systems available) | No (offline analysis) | Possible with online systems, but typically offline | Yes (primary application) |
| Selectivity | Excellent for fluorinated compounds | High (mass-based) | Good to excellent (column chemistry dependent) | Moderate (spectral overlap can be an issue) |
| Matrix Interference | Low for ¹⁹F nucleus | Can be significant, requiring cleanup | Can be significant, requiring cleanup | Can be significant (solvent and reagent absorbance) |
| Cost | High initial investment | Moderate to high | Moderate | Moderate to high |
| Ease of Use | Moderate to high | Moderate | High | Moderate |
Detailed Experimental Protocols
¹⁹F NMR Spectroscopy for Reaction Monitoring
Objective: To quantitatively monitor the consumption of a fluorinated starting material and the formation of a fluorinated product.
Materials:
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., trifluorotoluene)
-
Benchtop or high-field NMR spectrometer with ¹⁹F capabilities
Procedure:
-
Prepare a stock solution of the internal standard in the deuterated solvent of known concentration.
-
In an NMR tube, add a known volume of the internal standard stock solution.
-
Initiate the chemical reaction in a separate vessel.
-
At desired time points, withdraw an aliquot of the reaction mixture and quench the reaction if necessary.
-
Add the quenched aliquot to the NMR tube containing the internal standard.
-
Acquire a ¹⁹F NMR spectrum. Ensure the relaxation delay (D1) is at least 5 times the longest T1 of the nuclei of interest for accurate quantification.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the starting material, product, and the internal standard.
-
Calculate the concentration of the analyte using the following equation: Concentration_analyte = (Integral_analyte / N_F_analyte) * (N_F_IS / Integral_IS) * Concentration_IS (where N_F is the number of fluorine atoms for the analyte and internal standard).
GC-MS Analysis of Silylated Compounds
Objective: To separate and identify volatile organosilicon compounds in a reaction mixture.
Materials:
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
GC-MS instrument with a suitable column (e.g., DB-5MS)
Procedure:
-
Derivatization:
-
Take a dried aliquot of the reaction mixture.
-
Add the anhydrous solvent and the silylating agent.
-
Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of polar functional groups.
-
-
GC-MS Analysis:
-
Injector: Set to a temperature of ~250 °C.
-
Column: Use a temperature gradient program, for example:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 50-550.
-
-
-
Data Analysis:
-
Identify compounds based on their retention times and mass fragmentation patterns by comparing with a spectral library (e.g., NIST).
-
For quantitative analysis, use an internal standard and create a calibration curve.
-
HPLC-UV Analysis of Trifluoromethyl Ketones
Objective: To quantify the concentration of a trifluoromethyl ketone in a reaction mixture.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with or without a modifier like 0.1% formic acid)
-
Filtered and degassed solvents
Procedure:
-
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture and quench if necessary.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Mobile Phase: Isocratic or gradient elution (e.g., 60:40 Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peak of interest based on its retention time.
-
Quantify the analyte by comparing its peak area to a calibration curve prepared from standards of known concentrations.
-
In-situ FTIR Reaction Monitoring
Objective: To monitor the progress of a reaction in real-time by observing changes in the infrared absorption of functional groups.
Materials:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe.
-
Reaction vessel compatible with the ATR probe.
Procedure:
-
Setup:
-
Insert the ATR probe into the reaction vessel.
-
Ensure a good seal and that the probe tip is fully immersed in the reaction medium.
-
-
Background Spectrum:
-
Collect a background spectrum of the solvent and any reagents present before initiating the reaction. This will be subtracted from subsequent spectra.
-
-
Reaction Monitoring:
-
Initiate the reaction (e.g., by adding a catalyst or reactant).
-
Start the time-resolved spectral acquisition. Spectra are typically collected every 1-5 minutes.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of characteristic peaks of the reactants and the increase in the absorbance of characteristic peaks of the products. For example, in a trifluoroacetylation reaction, monitor the disappearance of a hydroxyl peak and the appearance of an ester carbonyl peak.
-
Plot the absorbance of key peaks versus time to obtain a reaction profile.
-
Comparison with Alternative Trifluoromethylating Reagents
This compound is a source of a nucleophilic trifluoroacetyl group. Other reagents can achieve similar transformations, and their reaction monitoring would employ similar analytical techniques.
| Reagent Class | Example Reagent | Typical Reaction Monitored by | Key Analytical Considerations |
| Nucleophilic Trifluoromethylating Agents | Ruppert-Prakash Reagent (TMSCF₃) | ¹⁹F NMR, GC-MS | Monitoring the consumption of TMSCF₃ and the formation of the trifluoromethylated product. GC-MS can be used to analyze the silylated alcohol product. |
| Electrophilic Trifluoromethylating Agents | Togni's Reagents | ¹⁹F NMR, HPLC | ¹⁹F NMR is ideal for tracking the transformation of the hypervalent iodine reagent. HPLC is suitable for quantifying the aromatic or nucleophilic substrate and the trifluoromethylated product. |
| Radical Trifluoromethylating Agents | Langlois Reagent (CF₃SO₂Na) | HPLC, GC-MS | HPLC can monitor the consumption of the aromatic substrate. GC-MS is useful for identifying and quantifying the volatile trifluoromethylated product. |
| Trifluoroacetic Anhydride (TFAA) | TFAA | In-situ FTIR, ¹H NMR | In-situ FTIR can monitor the disappearance of the starting material's functional group (e.g., -OH, -NH₂) and the appearance of the trifluoroacetamide or trifluoroacetate. ¹H NMR can also be used to follow the reaction progress. |
Visualizations
General Analytical Workflow
Caption: General workflow for the analytical monitoring of chemical reactions.
¹⁹F NMR Reaction Monitoring Workflow
References
A Researcher's Guide to 19F NMR Analysis of Trifluoromethylation Reactions
For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern molecular design. This powerful moiety can dramatically enhance the metabolic stability, bioavailability, and binding affinity of parent compounds. The choice of trifluoromethylating reagent is critical for synthetic success. This guide provides an objective comparison of the performance of common trifluoromethylation reagents, supported by experimental data determined by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a highly sensitive and quantitative analytical technique for monitoring these reactions.
Comparing the Titans: Togni, Umemoto, and Langlois Reagents
The landscape of trifluoromethylation is dominated by three classes of reagents: the hypervalent iodine-based Togni reagents, the electrophilic sulfonium salts known as Umemoto reagents, and the radical precursor, Langlois reagent. Each possesses a distinct reactivity profile, making them suitable for different substrate classes and reaction mechanisms.
Performance on Carbon Nucleophiles: The Case of β-Ketoesters
The trifluoromethylation of carbon nucleophiles, such as β-ketoesters, is a common transformation in organic synthesis. ¹⁹F NMR analysis is instrumental in determining the efficiency of these reactions.
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [1] |
| Sulfonium Salt | Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [1] |
| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters and dicyanoalkylidenes | "Much higher yields" than Togni or Umemoto reagents | [2] |
As the data indicates, for the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents and their derivatives generally outperform hypervalent iodine reagents like Togni's.[1][2]
Performance on Heteroatom Nucleophiles: O, N, and S-Trifluoromethylation
The introduction of a CF₃ group onto heteroatoms is of great interest in medicinal chemistry. ¹⁹F NMR provides a direct method to quantify the products of these reactions.
Oxygen Nucleophiles:
| Reagent | Substrate | Product | Yield (%) | ¹⁹F NMR Chemical Shift (δ, ppm) | Reference |
| Togni Reagent II | Methyl 4-(N-hydroxyacetamido)benzoate | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | 95 | Not specified | [3][4] |
| Umemoto Reagent IV | 1,4-hydroquinone | 2-Trifluoromethyl-1,4-hydroxyquinone | 78 | Not specified | [5] |
Nitrogen Nucleophiles:
| Reagent | Substrate | Product | Yield (%) | ¹⁹F NMR Chemical Shift (δ, ppm) | Reference |
| Umemoto Reagent IV | Aniline | 4-(Trifluoromethyl)aniline | Not specified | Not specified | [5] |
Sulfur Nucleophiles:
| Reagent | Substrate | Product | Yield (%) | ¹⁹F NMR Chemical Shift (δ, ppm) | Reference |
| Langlois Reagent | Thiophenol | Phenyl(trifluoromethyl)sulfane | 74 | -42.77 | [6] |
| Langlois Reagent | 4-Methylthiophenol | (4-methylphenyl)(trifluoromethyl)sulfane | 89 | -43.22 | [6] |
| Langlois Reagent | 4-Bromothiophenol | (4-bromophenyl)(trifluoromethyl)sulfane | 87 | -42.74 | [6] |
Experimental Corner: Protocols and Workflows
Reproducibility is key in scientific research. The following sections provide detailed methodologies for representative trifluoromethylation reactions and their analysis by ¹⁹F NMR.
General Experimental Workflow for ¹⁹F NMR Analysis
A typical workflow for analyzing a trifluoromethylation reaction using ¹⁹F NMR is depicted below. This process allows for the determination of conversion, yield (with an internal standard), and the identification of side products.
Caption: General workflow for 19F NMR analysis of trifluoromethylation.
Protocol 1: O-Trifluoromethylation using Togni's Reagent II
This protocol describes the O-trifluoromethylation of a hydroxylamine derivative, adapted from a literature procedure.[3][4]
Materials:
-
Methyl 4-(N-hydroxyacetamido)benzoate
-
Togni's Reagent II
-
Cesium Carbonate (Cs₂CO₃)
-
Chloroform (CHCl₃, dried and degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried round-bottom flask, add methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv), Togni's Reagent II (1.2 equiv), and a catalytic amount of cesium carbonate (0.1 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add dried and degassed chloroform via syringe.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
For ¹⁹F NMR analysis, dissolve a known amount of the crude or purified product and an internal standard (e.g., trifluorotoluene) in a suitable deuterated solvent (e.g., CDCl₃).
Protocol 2: S-Trifluoromethylation using Langlois Reagent
This protocol provides a general method for the trifluoromethylation of thiols and thiophenols.[6]
Materials:
-
Thiol or Thiophenol
-
Sodium trifluoromethanesulfinate (Langlois Reagent, CF₃SO₂Na)
-
Iodine Pentoxide (I₂O₅)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction tube, combine the thiol or thiophenol (1.0 equiv), sodium trifluoromethanesulfinate (3.0 equiv), and iodine pentoxide (2.0 equiv).
-
Add DMSO to the reaction tube.
-
Seal the tube and stir the resulting mixture at 110 °C for 24 hours.
-
After cooling to room temperature, quench the reaction and purify the product by flash silica gel column chromatography.
-
For ¹⁹F NMR analysis, prepare a solution of the purified product in CDCl₃. The chemical shifts of the SCF₃ group typically appear between -40 and -44 ppm.
Protocol 3: C-Trifluoromethylation of a Difluoro Enol Silyl Ether using Umemoto's Reagent
This procedure details the trifluoromethylation of a carbon nucleophile using an electrophilic Umemoto-type reagent.[7][8]
Materials:
-
Difluoro enol silyl ether
-
Umemoto's Reagent (e.g., S-(trifluoromethyl)dibenzothiophenium triflate)
-
Iron(II) chloride (FeCl₂)
-
Acetonitrile (MeCN)
-
Trifluorotoluene (PhCF₃) as an internal standard
Procedure:
-
To a vial, add the difluoro enol silyl ether (1.0 equiv), Umemoto's reagent (1.0 equiv), and iron(II) chloride (0.1 equiv).
-
Add acetonitrile as the solvent.
-
Stir the reaction mixture at room temperature for 2 hours.
-
For ¹⁹F NMR yield determination, add a known amount of trifluorotoluene as an internal standard to the reaction mixture before analysis.
Mechanistic Insights through ¹⁹F NMR
¹⁹F NMR is not only a tool for quantification but also a powerful technique for elucidating reaction mechanisms. The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, allowing for the detection of reaction intermediates. For instance, in the trifluoromethylation of nucleophiles with Togni's reagents, the ¹⁹F NMR chemical shift of the reagent itself can be monitored to observe the formation of activated species.[9]
Caption: Simplified mechanism of electrophilic trifluoromethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. scispace.com [scispace.com]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Tale of Two Reagents: A Comparative Guide to 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone and the Ruppert-Prakash Reagent in Trifluoromethylation Chemistry
In the landscape of modern synthetic chemistry, the introduction of the trifluoromethyl (–CF3) group is a paramount strategy for modulating the biological and material properties of molecules. This guide provides a detailed comparison of two silicon-containing reagents often encountered in this context: the widely used Ruppert-Prakash reagent (TMSCF3) and the structurally distinct 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone. While both are organosilicon compounds bearing a trifluoromethyl group, their roles and reactivities in trifluoromethylation reactions are fundamentally different.
At a Glance: Distinct Chemical Identities and Roles
A critical distinction must be drawn at the outset: the Ruppert-Prakash reagent is a potent nucleophilic trifluoromethylating agent , designed to deliver a trifluoromethyl anion (CF3⁻) equivalent to electrophilic substrates. In contrast, this compound is a stable trifluoromethylated ketone and is not employed as a direct source of the CF3 group for trifluoromethylation reactions. Its utility lies elsewhere, primarily as a building block in synthetic sequences.
| Feature | Ruppert-Prakash Reagent (TMSCF3) | This compound |
| Chemical Name | (Trifluoromethyl)trimethylsilane | This compound |
| CAS Number | 81290-20-2 | 141334-25-0 |
| Molecular Formula | C4H9F3Si | C20H15F3OSi |
| Primary Role | Nucleophilic Trifluoromethylating Agent | Stable Trifluoromethylated Ketone / Synthetic Building Block |
| Reactivity | Delivers a CF3⁻ equivalent upon activation | Generally stable; the carbonyl group can undergo reactions |
The Workhorse of Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), is a cornerstone of nucleophilic trifluoromethylation.[1] Its widespread use stems from its commercial availability, ease of handling as a liquid, and high efficacy in transferring a trifluoromethyl group to a broad range of electrophiles, most notably aldehydes and ketones.[2]
Mechanism of Action
The trifluoromethylation of electrophiles using the Ruppert-Prakash reagent is not a spontaneous process. It requires activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethyl anion (CF3⁻).[3] The reaction is understood to proceed through an anionic chain reaction mechanism.[1]
Performance Data
The Ruppert-Prakash reagent exhibits excellent performance across a variety of substrates. The following tables summarize representative yields for the trifluoromethylation of common aldehydes and ketones.
Table 1: Trifluoromethylation of Aldehydes with Ruppert-Prakash Reagent
| Aldehyde | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | TBAF (cat.) | THF | 0 - RT | 1 | ~95 |
| 4-Nitrobenzaldehyde | TBAF (cat.) | THF | 0 | 0.5 | 98 |
| 4-Methoxybenzaldehyde | TBAF (cat.) | THF | 0 | 0.5 | 96 |
| Cinnamaldehyde | TBAF (cat.) | THF | 0 | 1 | 92 |
Table 2: Trifluoromethylation of Ketones with Ruppert-Prakash Reagent
| Ketone | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetophenone | K2CO3 (cat.) | DMF | RT | 2 | 96 |
| Benzophenone | TBAF (cat.) | THF | RT | 24 | 85 |
| Cyclohexanone | TBAF (cat.) | THF | RT | 2 | 90 |
| 4'-Fluoroacetophenone | TBAF (cat.) | THF | RT | 3 | 94 |
Experimental Protocol: Trifluoromethylation of Benzaldehyde
Materials:
-
Benzaldehyde
-
(Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzaldehyde (1.0 equiv.) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF3 (1.2 equiv.) dropwise to the stirred solution.
-
Slowly add a catalytic amount of the TBAF solution (0.1 equiv.) via syringe.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude trifluoromethylated alcohol.
-
Purify the product by flash column chromatography if necessary.
A Stable Building Block: this compound
In contrast to the Ruppert-Prakash reagent, this compound is a stable solid. Its chemical structure features a trifluoroacetyl group attached to a triphenylsilyl moiety. This compound is primarily used as a synthetic intermediate rather than a reagent for transferring a trifluoromethyl group.
Reactivity and Potential Applications
The reactivity of this compound is centered around its ketone functionality. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. Potential applications could include:
-
Synthesis of complex trifluoromethylated alcohols: Reaction with Grignard or organolithium reagents would yield tertiary alcohols containing a triphenylsilyl and a trifluoromethyl group.
-
Precursor to other trifluoromethylated compounds: The ketone can be a starting point for various transformations, such as reduction to the corresponding alcohol or conversion to imines and other derivatives.
It is important to note that there is a lack of extensive literature detailing the use of this compound as a trifluoromethylating agent. Its stability and the strength of the C-C bond between the carbonyl and the CF3 group make it unsuitable for donating a CF3 anion.
Head-to-Head: A Conceptual Comparison
While a direct experimental performance comparison is not applicable, a conceptual comparison highlights their distinct functions in organic synthesis.
| Aspect | Ruppert-Prakash Reagent (TMSCF3) | This compound |
| Function | CF3 Donor: Provides a nucleophilic trifluoromethyl group. | CF3-containing Building Block: A stable molecule with a reactive ketone. |
| Typical Reaction | Nucleophilic addition of CF3 to electrophiles (e.g., aldehydes, ketones). | Nucleophilic addition to the carbonyl carbon. |
| Product | A new C-CF3 bond is formed on the substrate. | The entire molecule is incorporated into a larger structure. |
| Analogy | A "delivery truck" for the CF3 group. | A "Lego brick" with a pre-installed CF3 group. |
Conclusion: Choosing the Right Tool for the Job
For researchers, scientists, and drug development professionals, understanding the distinct roles of these two reagents is crucial for efficient and successful synthetic planning. The Ruppert-Prakash reagent is the go-to choice for the direct nucleophilic introduction of a trifluoromethyl group onto a wide array of substrates. Its reliability and well-documented protocols make it an invaluable tool.
Conversely, this compound should be viewed as a specialized building block. Its value lies in its potential for constructing more complex molecules that already contain a trifluoromethyl ketone moiety. The decision of which reagent to use is therefore not a matter of comparing performance for the same task, but rather of selecting the appropriate tool for fundamentally different synthetic transformations.
References
A Comparative Guide to Trifluoromethylating Agents: Togni's Reagents versus 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (–CF3) group is a cornerstone in enhancing the pharmacokinetic and physicochemical properties of lead compounds. This guide provides a detailed comparison between the well-established, electrophilic Togni's reagents and the lesser-known 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone, offering insights into their reactivity, mechanisms, and practical applications in trifluoromethylation reactions.
The introduction of the trifluoromethyl group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity.[1] A diverse array of reagents has been developed to facilitate this transformation, broadly categorized as electrophilic, nucleophilic, and radical sources of the CF3 group. Togni's reagents are prominent examples of electrophilic trifluoromethylating agents, valued for their versatility and broad substrate scope.[2][3] In contrast, information regarding the application of this compound as a trifluoromethylating agent is scarce in peer-reviewed literature, suggesting it is not a commonly employed reagent for this purpose. This guide will therefore focus on the established performance of Togni's reagents and provide a theoretical perspective on the potential reactivity of this compound.
Togni's Reagents: Versatile Electrophilic Trifluoromethylating Agents
Togni's reagents are hypervalent iodine compounds that serve as a source of an electrophilic trifluoromethyl group.[4][5] They are widely used for the trifluoromethylation of a broad range of nucleophiles, including phenols, alcohols, alkenes, and β-ketoesters.[5][6] Their reactivity can proceed through either an electrophilic (CF3+) or a radical (CF3•) pathway, depending on the reaction conditions and the substrate.[7]
Performance and Reactivity of Togni's Reagents
Togni's reagents are known for their high reactivity and tolerance of various functional groups.[3] The choice between different generations of Togni's reagents often depends on the specific substrate and desired reaction conditions.[2]
| Feature | Togni's Reagent I | Togni's Reagent II |
| Structure | 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one |
| Reactivity | Generally more reactive | Thermally more stable, but can be less reactive |
| Typical Substrates | β-ketoesters, indoles, phenols, alkynes[1] | Carbon- and sulfur-centered nucleophiles, unactivated olefins[8] |
| Advantages | Bench-stable, commercially available, broad substrate scope[1] | High functional group compatibility, predictable selectivity[8] |
| Limitations | Can be more expensive than other options[1] | May require harsher conditions for some substrates |
Note: The reactivity and yield are highly dependent on the specific substrate and reaction conditions.
Mechanistic Pathways of Togni's Reagents
The reaction mechanism of Togni's reagents can be complex and is influenced by factors such as the presence of catalysts or additives.[7] Two primary pathways are generally considered:
Caption: Generalized mechanistic pathways for trifluoromethylation using Togni's reagents.
This compound: A Theoretical Perspective
In stark contrast to the extensive literature on Togni's reagents, there is a notable absence of scientific reports detailing the use of this compound as a trifluoromethylating agent. While commercially available, its application in this context is not documented in major chemical databases.
Based on its structure, one could hypothesize its potential reactivity. The presence of the trifluoroacetyl group attached to a silicon atom suggests a potential role as a nucleophilic trifluoromethylating agent, conceptually similar to the well-known Ruppert-Prakash reagent (TMSCF3).
Hypothetical Reactivity
Activation by a nucleophilic initiator, such as a fluoride source, could potentially lead to the formation of a pentacoordinate siliconate intermediate. This intermediate might then release a trifluoromethyl anion (CF3⁻) or its equivalent, which could subsequently react with an electrophile.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-Oxidative Trifluoromethylation of Olefin with Ag(O2CCF2SO2F) and O2: Synthesis of α-Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 8. Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Trifluoromethylation: A Comparative Analysis of Reagents
The strategic incorporation of the trifluoromethyl (CF₃) group is a pivotal technique in modern drug discovery and materials science. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, a diverse array of reagents has been developed for trifluoromethylation. This guide provides a comparative overview of common trifluoromethylating agents, with a special focus on the unique potential of acylsilanes like 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone.
While specific experimental data for this compound is not extensively available in peer-reviewed literature, its chemical structure—combining a trifluoroacetyl group with a triphenylsilyl moiety—suggests a unique reactivity profile. This reagent is primarily used in organic synthesis for the introduction of the trifluoromethyl group into various molecules, which is valuable for the development of pharmaceuticals, agrochemicals, and materials with enhanced properties.[1] It serves as a versatile building block in the creation of complex organic structures, particularly in fluorination reactions.[1] The unique structure, which includes both a trifluoromethyl group and a triphenylsilyl moiety, makes it useful in catalytic processes and as a precursor for advanced chemical intermediates.[1]
This guide will compare its predicted reactivity with well-established trifluoromethylating agents, providing a framework for researchers to select the most appropriate tool for their synthetic challenges.
Alternative Trifluoromethylating Agents: A Snapshot
The choice of a trifluoromethylating agent is dictated by the substrate, desired reaction conditions, and functional group tolerance. The most prominent reagents fall into three main categories: electrophilic, nucleophilic, and radical.
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Nucleophiles (e.g., β-ketoesters, indoles, phenols, thiols) | Bench-stable, commercially available, broad substrate scope. | Can be expensive; some reagents require harsh conditions. |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Electrophiles (e.g., aldehydes, ketones, imines) | Highly effective for carbonyl chemistry, mild reaction conditions. | Requires a nucleophilic activator; sensitive to protic groups. |
| Radical | Langlois' Reagent (CF₃SO₂Na), CF₃I | Alkenes, Heteroarenes | Cost-effective, operationally simple for certain applications. | Can lack regioselectivity; may require photoredox catalysis. |
In-depth Comparison of Leading Reagents
To illustrate the performance of these alternatives, the following sections provide comparative data and experimental protocols for common trifluoromethylation reactions.
Electrophilic Trifluoromethylation of β-Ketoesters
The trifluoromethylation of β-ketoesters is a benchmark reaction for evaluating electrophilic reagents.
| Reagent | Substrate | Yield (%) | Reference |
| Togni Reagent II | 2-Methyl-1-indanone-2-carboxylate | Low/Inefficient | --INVALID-LINK-- |
| Umemoto Reagent | 2-Methyl-1-indanone-2-carboxylate | Good to Excellent | --INVALID-LINK-- |
| Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters | Reported as "much higher yields" than Togni or Umemoto reagents | --INVALID-LINK-- |
Experimental Protocol: Trifluoromethylation of a β-Ketoester using an Umemoto-type Reagent
This protocol describes the trifluoromethylation of the sodium salt of a β-ketoester.
Materials:
-
Sodium salt of the β-ketoester (e.g., ethyl 2-oxocyclohexanecarboxylate)
-
Umemoto Reagent IV (S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate)
-
Dimethylformamide (DMF)
Procedure:
-
Prepare the sodium salt of the β-ketoester.
-
Treat the keto ester salt with Umemoto Reagent IV in DMF.
-
Stir the reaction mixture, maintaining the temperature between -20 °C and room temperature.
-
Upon completion, perform an appropriate work-up to isolate the α-trifluoromethyl-β-keto ester product.
Nucleophilic Trifluoromethylation of Aldehydes and Ketones
The Ruppert-Prakash reagent (TMSCF₃) is the gold standard for the nucleophilic trifluoromethylation of carbonyl compounds.
| Reagent | Substrate | Yield (%) | Reference |
| Ruppert-Prakash Reagent (TMSCF₃) | Benzaldehyde | 95 | --INVALID-LINK-- |
| Ruppert-Prakash Reagent (TMSCF₃) | Acetophenone | 92 | --INVALID-LINK-- |
Experimental Protocol: Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent
This protocol outlines the trifluoromethylation of a ketone using TMSCF₃ with a fluoride initiator.
Materials:
-
Ketone (e.g., acetophenone)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the ketone in anhydrous THF in a flask under an inert atmosphere.
-
Add TMSCF₃ to the solution.
-
Add a catalytic amount of TBAF to initiate the reaction.
-
Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent and purify by column chromatography.
Visualizing Reaction Pathways
To further understand the mechanisms of these key trifluoromethylation reactions, the following diagrams illustrate the proposed pathways.
Caption: Generalized pathway for electrophilic trifluoromethylation.
Caption: Mechanism of nucleophilic trifluoromethylation using the Ruppert-Prakash reagent.
Conclusion
The field of trifluoromethylation offers a rich selection of reagents, each with its distinct advantages. While established reagents like Togni's, Umemoto's, and the Ruppert-Prakash reagent have well-documented applications and performance data, the unique structure of this compound suggests it may offer novel reactivity, potentially in radical-mediated or photoredox-catalyzed transformations. Further research into the applications of this and other acylsilane-based trifluoromethylating agents is warranted to fully explore their synthetic potential. Researchers are encouraged to consider the nature of their substrate and the desired transformation when selecting the optimal reagent for their specific needs.
References
A Comparative Guide to Trifluoromethylating Agents: Focus on the Limitations of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF₃) group is a critical tool in modern medicinal chemistry. This guide provides an objective comparison of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone, a nucleophilic trifluoromethylating agent, with other common alternatives, highlighting its limitations and offering data-driven insights for reagent selection.
The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. A variety of reagents have been developed for this purpose, each with distinct advantages and drawbacks. This compound belongs to the class of nucleophilic trifluoromethylating agents, which are particularly effective for the trifluoromethylation of carbonyl compounds.
Performance Comparison of Trifluoromethylating Agents
The selection of an appropriate trifluoromethylating agent is highly dependent on the substrate and the desired transformation. Below is a comparative overview of this compound and its alternatives.
| Reagent Class | Common Examples | Typical Substrates | General Advantages | Potential Limitations |
| Nucleophilic | This compound , (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent) | Aldehydes, Ketones, Imines | High reactivity towards carbonyls; mild reaction conditions.[1] | Limited to electrophilic substrates; potential for side reactions; purification challenges.[2] |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | β-ketoesters, Silyl Enol Ethers, Heterocycles | Broad substrate scope including nucleophilic arenes and heteroarenes; bench-stable solids.[3] | Can be less reactive towards simple carbonyls; may require metal catalysts or harsher conditions.[4] |
| Radical | Langlois' Reagent (CF₃SO₂Na), Trifluoroiodomethane (CF₃I) | Arenes, Alkenes | Effective for late-stage functionalization of C-H bonds.[5] | Often requires an initiator (e.g., light, oxidant); can lead to mixtures of isomers. |
Limitations of this compound and Silyl Ether Analogues
While effective for many applications, silyl trifluoromethyl ketones like this compound have inherent limitations that researchers must consider:
-
Substrate Scope: The primary limitation is their suitability mainly for electrophilic substrates, particularly carbonyl compounds. Their utility for the direct trifluoromethylation of electron-rich aromatic or heteroaromatic systems is limited compared to electrophilic or radical reagents.
-
Synthesis and Purification: The synthesis of related silyl ketones, such as 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone, can present significant challenges in separating the desired product from its isomers.[2] This suggests that the synthesis and purification of this compound may also be complex, potentially impacting overall yield and cost-effectiveness.
-
Side Reactions: Like other nucleophilic trifluoromethylating agents, side reactions can occur. For instance, the generation of the trifluoromethyl anion is often in equilibrium, and its stability can be a concern.[6]
-
Reagent Stability and Handling: While generally more manageable than gaseous reagents, the stability and handling of silyl trifluoromethyl ketones can be a factor, especially on a larger scale.
Experimental Data: A Comparative Look
Direct comparative experimental data for this compound is limited in publicly available literature. However, we can extrapolate performance based on its close and well-studied analog, (Trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.
Table 1: Trifluoromethylation of Benzaldehyde
| Reagent | Catalyst/Initiator | Solvent | Time (h) | Yield (%) | Reference |
| TMSCF₃ | TBAF (catalytic) | THF | 1 | 95 | [1] |
| Togni's Reagent II | Not applicable | Not applicable | Not applicable | Low to no yield | [1] |
| Umemoto's Reagent | Not applicable | Not applicable | Not applicable | Low to no yield | [1] |
Table 2: Trifluoromethylation of Acetophenone
| Reagent | Catalyst/Initiator | Solvent | Time (h) | Yield (%) | Reference |
| TMSCF₃ | K₂CO₃ (catalytic) | DMF | 16 | 85 | [1] |
| Togni's Reagent I | Not applicable | Not applicable | Not applicable | Low to no yield | [1] |
Experimental Protocols
General Protocol for Nucleophilic Trifluoromethylation of a Ketone using a Silyl Reagent (Adapted from TMSCF₃)
Materials:
-
Ketone (e.g., Acetophenone)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Celite
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of acetophenone (1.0 equiv) in DMF, add potassium carbonate (10 mol%).[1]
-
Add TMSCF₃ (1.5 equiv) dropwise to the mixture at 0 °C.[1]
-
Seal the reaction vessel and stir the mixture at room temperature for 16 hours.[1]
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.[1]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, the trifluoromethylated silyl ether, can be purified by column chromatography.
-
For deprotection, the silyl ether can be treated with an acid, such as HCl, in a suitable solvent like THF or methanol.
Workflow for Trifluoromethylating Agent Screening
The selection of an optimal trifluoromethylating agent is a critical step in the drug discovery and development process. The following workflow outlines a systematic approach to this selection.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. Report: Regio- and Enantioselective Trifluoromethylation Reactions through a Combined Directing Group/Chiral Trifluoromethylsilane Strategy (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
A Comparative Guide to Nucleophilic Trifluoromethylation Reagents: Alternatives to 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (CF3) group is a pivotal strategy in modern medicinal chemistry. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Nucleophilic trifluoromethylation, the transfer of a CF3 anion equivalent to an electrophilic center, is a cornerstone of this field. While 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone has its applications, a diverse array of more common and versatile reagents have become the workhorses for this critical transformation. This guide provides an objective comparison of the leading alternatives, focusing on performance data, experimental protocols, and mechanistic insights to inform your reagent selection.
The landscape of nucleophilic trifluoromethylation is dominated by two primary players: the well-established Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), and the increasingly popular fluoroform-derived reagents. Each presents a unique set of advantages and considerations in terms of handling, activation, and substrate scope.
Performance Comparison of Nucleophilic Trifluoromethylation Reagents
The efficacy of a trifluoromethylating agent is best assessed through direct comparison of its performance on common substrates. The following tables summarize the yields of trifluoromethylated products from representative aldehydes and ketones using the Ruppert-Prakash reagent and fluoroform-derived systems.
Table 1: Trifluoromethylation of Benzaldehyde
| Reagent System | Activator/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TMSCF3 | TBAF (catalytic) | THF | 0 to rt | 1 | 95 | [1] |
| Fluoroform (CF3H) | t-BuOK | THF | rt | 0.5 | 85 | [1] |
| CF3H/KHMDS | KHMDS | Triglyme | -40 | 0.17 | >99 | [2] |
| CF3I/TDAE | Photochemical | CH2Cl2 | -20 | 2 | 92 | [3] |
Table 2: Trifluoromethylation of Acetophenone
| Reagent System | Activator/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TMSCF3 | K2CO3 (catalytic) | DMF | rt | 16 | 92 | [4] |
| Fluoroform (CF3H) | t-BuOK | THF | rt | 1 | 82 | [1] |
| CF3H/KHMDS | KHMDS | Triglyme | -40 | 0.17 | 91 | [2] |
| CF3I/TDAE | Photochemical | CH2Cl2 | -20 | 3 | 88 | [3] |
Mechanistic Overview: Pathways to Trifluoromethylation
The introduction of a CF3 group can be achieved through three distinct mechanistic pathways: nucleophilic, electrophilic, and radical. Understanding these pathways is crucial for selecting the appropriate reagent for a given substrate and desired transformation.
Caption: Overview of nucleophilic, electrophilic, and radical trifluoromethylation pathways.
Experimental Protocols
Detailed and reliable experimental procedures are paramount for reproducible results. Below are representative protocols for the nucleophilic trifluoromethylation of an aldehyde using the Ruppert-Prakash reagent and a fluoroform-derived system.
Protocol 1: Trifluoromethylation of Benzaldehyde using TMSCF3
This procedure is a standard method for the nucleophilic trifluoromethylation of aldehydes using the Ruppert-Prakash reagent with a fluoride initiator.[1]
Materials:
-
Benzaldehyde
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add benzaldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF3 (1.2 mmol) dropwise to the stirred solution.
-
Add TBAF solution (0.1 mL, 0.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The resulting silyl ether can be deprotected by treatment with 1 M HCl in THF to yield the final trifluoromethylated alcohol.
-
Purify the product by flash column chromatography on silica gel.
Caption: Experimental workflow for trifluoromethylation using TMSCF3.
Protocol 2: Trifluoromethylation of Benzaldehyde using Fluoroform (CF3H)
This protocol describes the trifluoromethylation of an aldehyde using fluoroform gas and a strong base. This method is often performed in a specialized setup to handle the gaseous reagent safely and efficiently.[1]
Materials:
-
Benzaldehyde
-
Fluoroform (CF3H) gas
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, gas-tight reaction vessel equipped with a gas inlet and a magnetic stirrer, add potassium tert-butoxide (1.2 mmol) and anhydrous THF (5 mL).
-
Cool the suspension to the desired reaction temperature (e.g., room temperature).
-
Add benzaldehyde (1.0 mmol) to the stirred suspension.
-
Slowly bubble fluoroform gas through the reaction mixture for 30 minutes, ensuring efficient stirring.
-
Monitor the reaction by TLC.
-
Upon completion, carefully vent any excess fluoroform into a suitable trap.
-
Quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Caption: Experimental workflow for trifluoromethylation using CF3H.
Comparison with Other Trifluoromethylation Strategies
While nucleophilic trifluoromethylation is highly effective for carbonyl compounds, other strategies are better suited for different classes of substrates.
-
Electrophilic Trifluoromethylation: Reagents such as Togni's and Umemoto's reagents deliver a "CF3+" equivalent and are ideal for the trifluoromethylation of nucleophiles like enolates, silyl enol ethers, and heteroatoms.[5]
-
Radical Trifluoromethylation: Reagents like sodium triflinate (Langlois' reagent) generate a trifluoromethyl radical (CF3•), which is effective for the trifluoromethylation of arenes and heteroarenes.[5]
The selection of the optimal trifluoromethylating agent is therefore a critical decision that depends on the nature of the substrate and the desired transformation. By understanding the distinct reactivity profiles and experimental requirements of each class of reagent, researchers can make informed choices to accelerate their synthetic endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Trifluoromethylating Agents: Benchmarking 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone and Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group is a pivotal strategy in modern medicinal chemistry and materials science. Its unique electronic properties and metabolic stability can significantly enhance the therapeutic profile of drug candidates. A diverse array of reagents has been developed for the purpose of trifluoromethylation, each with distinct mechanisms, substrate scopes, and reaction conditions. This guide provides a comprehensive comparison of prominent trifluoromethylating agents, with a special focus on the potential role of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone alongside established reagents.
Overview of Trifluoromethylating Agents
Trifluoromethylating agents can be broadly classified into three categories based on the nature of the trifluoromethyl species they deliver: nucleophilic, electrophilic, and radical. The choice of reagent is dictated by the electronic nature of the substrate and the desired bond construction.
In Focus: this compound
This compound is a stable, crystalline solid. While it incorporates the desirable trifluoromethyl group, extensive literature searches have not revealed its use as a direct trifluoromethylating agent for a broad range of substrates in the same manner as the well-established reagents discussed below. Its primary documented role is as a trifluoromethylated building block. For instance, its synthesis has been described via Friedel-Crafts acylation of phenyltrimethylsilane with trifluoroacetic anhydride.
Theoretically, under specific conditions, it could potentially serve as a source of a trifluoromethyl nucleophile. A plausible, though currently undocumented, pathway could involve a fluoride-induced retro-Brook rearrangement, which would liberate a trifluoromethyl anion equivalent. However, without experimental data, this remains a hypothesis.
Established Trifluoromethylating Agents: A Comparative Analysis
For a practical comparison, we will benchmark the performance of the most widely used trifluoromethylating agents.
Nucleophilic Trifluoromethylating Agents
These reagents deliver a trifluoromethyl anion (CF3⁻) equivalent and are ideal for reaction with electrophilic substrates such as carbonyls and imines.
Ruppert-Prakash Reagent (TMSCF₃)
(Trifluoromethyl)trimethylsilane is the most prominent nucleophilic trifluoromethylating agent. It is a liquid that requires activation by a nucleophilic initiator, typically a fluoride source.[1]
Table 1: Performance of Ruppert-Prakash Reagent in the Trifluoromethylation of Carbonyls
| Substrate | Catalyst/Activator | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | TBAF (cat.) | THF | 2 | High |
| Acetophenone | TBAF (cat.) | THF | 2 | High |
| Indanone | K₂CO₃ (cat.) | DMF | 2-4 | High |
| Ethyl Benzoate | CsF (cat.) | DME | 12 | High |
Yields are highly dependent on specific reaction conditions and substrate.
Electrophilic Trifluoromethylating Agents
These reagents deliver a trifluoromethyl cation (CF3⁺) equivalent and react with nucleophilic substrates like enolates, arenes, and heterocycles.
Togni's Reagents
These are hypervalent iodine compounds, with Togni's Reagent II being a widely used, shelf-stable crystalline solid.[2][3] They are effective for the trifluoromethylation of a broad range of nucleophiles.[3]
Umemoto's Reagents
These are S-(trifluoromethyl)dibenzothiophenium salts. They are powerful electrophilic trifluoromethylating agents with tunable reactivity.[4]
Table 2: Performance of Electrophilic Trifluoromethylating Agents
| Substrate | Reagent | Catalyst/Conditions | Solvent | Yield (%) |
| Indole | Togni's Reagent II | - | DCM | Moderate to High |
| β-Ketoester (Indanone-derived) | Umemoto's Reagent | Base | THF | up to 99 |
| β-Ketoester (Cyclohexanone-derived) | Umemoto's Reagent | Base | THF | 95 |
| Styrene Derivatives | Umemoto's Reagent | Cu catalyst | Various | Good to Excellent |
Yields are highly dependent on specific reaction conditions and substrate.
Radical Trifluoromethylating Agents
These reagents generate a trifluoromethyl radical (CF3•) and are particularly useful for the functionalization of arenes and heterocycles.
Langlois Reagent (CF₃SO₂Na)
Sodium trifluoromethanesulfinate is a stable, inexpensive solid that generates a trifluoromethyl radical upon oxidation.[5] It has a wide substrate scope due to the versatile reactivity of the CF3 radical.[5]
Table 3: Performance of Langlois Reagent in Radical Trifluoromethylation
| Substrate | Oxidant/Conditions | Solvent | Yield (%) |
| Arylboronic Acids | tBuOOH, Cu-mediated | Various | Good |
| Heteroarenes | tBuOOH | Dichloroethane/H₂O | Moderate to High |
| Deoxyuridine | - | Aqueous solution | Moderate |
Yields are highly dependent on specific reaction conditions and substrate.
Experimental Protocols
Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent
This protocol describes the trifluoromethylation of acetophenone.
Materials:
-
Acetophenone
-
Ruppert-Prakash reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add acetophenone (1.0 mmol) and anhydrous THF (5 mL).
-
Add the Ruppert-Prakash reagent (1.5 mmol) to the solution.
-
Add the TBAF solution (0.1 mmol) dropwise.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Stir for 30 minutes to ensure complete desilylation.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester using Umemoto's Reagent
This protocol describes the trifluoromethylation of an indanone-derived β-keto ester.
Materials:
-
Indanone-derived β-keto ester
-
Umemoto's Reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate)
-
Potassium carbonate (K₂CO₃)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
Procedure:
-
To a stirred solution of the β-keto ester (1.0 equiv) in anhydrous THF, add K₂CO₃ (1.2 equiv) and the phase-transfer catalyst (0.1 equiv).
-
Add Umemoto's reagent (1.1 equiv) to the mixture.
-
Stir the reaction at room temperature for 5 hours, monitoring by TLC.
-
Dilute the mixture with water and extract with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[6]
Protocol 3: Radical Trifluoromethylation of a Heteroarene using Langlois Reagent
This protocol describes the trifluoromethylation of an electron-rich heteroarene.
Materials:
-
Heteroarene substrate
-
Langlois Reagent (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a solution of the heteroarene (1.0 equiv) in a mixture of DCM and water, add the Langlois reagent (2.0 equiv).
-
Add tBuOOH (3.0 equiv) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Mechanistic Workflows and Logical Relationships
The following diagrams illustrate the general mechanisms and workflows for the different classes of trifluoromethylating agents.
Caption: General workflow for nucleophilic trifluoromethylation.
Caption: General workflow for electrophilic trifluoromethylation.
Caption: General workflow for radical trifluoromethylation.
Conclusion
The selection of an appropriate trifluoromethylating agent is a critical decision in the design of a synthetic route. While this compound is a valuable trifluoromethylated building block, its role as a direct trifluoromethylating agent is not established in the current literature. For nucleophilic trifluoromethylation of carbonyls, the Ruppert-Prakash reagent remains the gold standard. For electrophilic trifluoromethylation of a wide range of nucleophiles, Togni's and Umemoto's reagents offer powerful and versatile solutions. Finally, for the functionalization of arenes and heterocycles via a radical pathway, the Langlois reagent provides a robust and economical alternative. By understanding the distinct advantages and limitations of each class of reagent, researchers can make informed decisions to achieve their synthetic goals efficiently and effectively.
References
- 1. his.pusan.ac.kr [his.pusan.ac.kr]
- 2. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Analysis of Reaction Products Using 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone and Alternative Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone with other common internal standards for the quantitative analysis of reaction products using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. While direct, published applications of this compound as a quantitative internal standard are not widely available, this guide establishes a framework for its potential use based on the well-understood principles of quantitative ¹⁹F NMR (qNMR) and compares it to established alternatives.
The inclusion of fluorine atoms in pharmaceutical candidates is a prevalent strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the ability to accurately quantify fluorinated compounds during reaction monitoring and product analysis is crucial. ¹⁹F qNMR has emerged as a powerful technique for this purpose due to its high sensitivity, wide chemical shift dispersion, and the low natural abundance of fluorine in most organic molecules, which results in minimal background interference.
Core Principles of Quantitative ¹⁹F NMR
Quantitative NMR relies on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample. By comparing the integral of a known amount of an internal standard to the integral of the analyte, the quantity of the analyte can be precisely determined.
Key advantages of ¹⁹F qNMR include:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it nearly as sensitive as ¹H.
-
Wide Chemical Shift Range: The large chemical shift dispersion (over 400 ppm) minimizes signal overlap, a common challenge in ¹H qNMR.[1][2]
-
Low Background: The scarcity of fluorine in most solvents and reagents leads to cleaner spectra with minimal interference.
This compound as a Potential Internal Standard
This compound possesses several characteristics that make it a promising candidate for a ¹⁹F qNMR internal standard:
-
Single, Sharp ¹⁹F Signal: The trifluoromethyl group (-CF₃) is expected to produce a single, sharp resonance in the ¹⁹F NMR spectrum, simplifying integration.
-
Chemical Stability: The silylketone moiety is generally stable under typical NMR conditions.
-
Distinct Chemical Shift: The chemical shift of the -CF₃ group in trifluoroacetophenone derivatives typically falls within a well-defined region (around -70 to -80 ppm), reducing the likelihood of overlap with analyte signals.
Experimental Protocols
Below are detailed methodologies for performing quantitative ¹⁹F NMR analysis, including a proposed protocol for using this compound and established protocols for alternative standards.
Proposed Protocol for this compound
This protocol is based on best practices for qNMR and assumes the user has a purified and well-characterized sample of this compound.
1. Sample Preparation:
- Accurately weigh a specific amount of the internal standard, this compound.
- Accurately weigh the crude reaction mixture or the isolated product to be quantified.
- Dissolve both the standard and the analyte in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a high-precision NMR tube. The solvent should be chosen based on the solubility of both the analyte and the standard.
- Ensure complete dissolution, using sonication if necessary.
2. NMR Acquisition Parameters:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.
- Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the standard and the analyte's fluorine signals to ensure full relaxation and accurate integration. A typical starting point is a delay of 20-30 seconds, but T₁ should be measured for accurate quantification.
- Number of Scans (ns): A sufficient number of scans (e.g., 16, 32, or more) should be acquired to achieve an adequate signal-to-noise ratio for both the standard and analyte peaks.
- Decoupling: Use inverse-gated ¹H decoupling to suppress ¹H-¹⁹F couplings and avoid the Nuclear Overhauser Effect (NOE), which can alter signal intensities.
- Spectral Width: The spectral width must be large enough to encompass all fluorine signals of interest without fold-over.
3. Data Processing and Analysis:
- Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
- Perform Fourier transformation.
- Carefully phase the spectrum and perform baseline correction across the signals of interest.
- Integrate the signal of the internal standard and the signal(s) of the analyte.
- Calculate the concentration of the analyte using the following formula:
Established Protocol for Alternative Standard: Trifluoroacetic Acid (TFA)
This protocol is adapted from a study on the quantification of fluorinated pharmaceuticals.[1]
1. Sample Preparation:
- Prepare a stock solution of TFA in the chosen deuterated solvent (e.g., DMSO-d₆).
- Accurately weigh the analyte and dissolve it in a known volume of the solvent.
- Add a precise volume of the TFA stock solution to the analyte solution.
- For locking purposes, a sealed capillary containing D₂O can be used.
2. NMR Acquisition Parameters:
- Spectrometer: 400 MHz
- Pulse Angle: 90°
- Relaxation Delay (d1): 20 s
- Number of Scans (ns): 32 or more
- Decoupling: Proton decoupling applied.
- Reference: The TFA signal is set to -75.0 ppm.
3. Data Processing and Analysis:
- Process the spectra as described in the previous protocol.
- Quantify the analyte using the integral of the TFA signal and the appropriate analyte signal.
Data Presentation: Comparison of Internal Standards
The following table summarizes the properties and performance characteristics of this compound (hypothetical) and common alternative internal standards for quantitative ¹⁹F NMR.
| Feature | This compound | Trifluoroacetic Acid (TFA) | 4,4'-Difluorobenzophenone |
| ¹⁹F Signal | Single -CF₃ peak | Single -CF₃ peak | Single Ar-F peak |
| Expected ¹⁹F Shift (ppm) | ~ -70 to -80 | ~ -76.5[1] | ~ -108 |
| Physical State | Solid | Liquid | Solid |
| Molar Mass ( g/mol ) | 356.41 | 114.02 | 218.19 |
| Solubility | Good in common organic solvents | Good in polar solvents (DMSO, water) | Good in many organic solvents |
| Advantages | - Single, sharp signal- High molar mass (less sensitive to weighing errors)- Chemically robust | - Readily available- Sharp, well-separated signal- Good solubility in polar media | - Solid, non-volatile- Stable- Signal in a less crowded region |
| Disadvantages | - Limited published application data- Higher cost and availability may be a concern | - Volatile- Acidic nature can interact with basic analytes- Can be hygroscopic | - May have a more complex ¹H spectrum- Relaxation time may be longer |
| Typical Application | Potentially suitable for a wide range of fluorinated compounds in organic solvents. | Quantification of polar fluorinated compounds, including pharmaceuticals in DMSO or aqueous buffers.[1] | Quantification of fluorinated compounds in organic solvents, such as APIs. |
Mandatory Visualizations
Experimental Workflow for Quantitative ¹⁹F NMR
Caption: General workflow for quantitative ¹⁹F NMR analysis.
Logical Relationship of Key qNMR Parameters
Caption: Interdependence of key parameters for accurate qNMR.
Signaling Pathway for Method Selection
Caption: Decision pathway for selecting a qNMR internal standard.
Conclusion
This compound shows promise as a ¹⁹F qNMR internal standard due to its expected clean NMR signal, chemical stability, and high molar mass. However, the lack of published applications necessitates initial validation by the user. In contrast, standards like trifluoroacetic acid and 4,4'-difluorobenzophenone are well-established and have documented protocols and proven utility in various matrices.[1]
For researchers in drug development, the choice of an internal standard will depend on the specific analyte and reaction conditions. For non-polar analytes in organic solvents, this compound could be an excellent, albeit novel, choice. For polar molecules or aqueous systems, TFA remains a convenient and validated option. This guide provides the foundational knowledge and experimental framework to either implement established methods or explore the potential of new standards like this compound for robust quantitative analysis.
References
A Comparative Guide to the Characterization of Trifluoromethylated Products by GC-MS
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry and materials science to enhance metabolic stability, lipophilicity, and bioavailability of molecules. Accurate and robust analytical characterization of these trifluoromethylated products is paramount for reaction monitoring, purity assessment, and understanding their metabolic fate. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the characterization of trifluoromethylated compounds, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For many trifluoromethylated products, GC-MS offers high sensitivity and selectivity. However, its suitability is dependent on the volatility and thermal stability of the analyte. In contrast, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis provide complementary information and are often essential for a comprehensive characterization.
Table 1: Quantitative Performance Comparison of Analytical Techniques for Trifluoromethylated Compounds
| Analytical Technique | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Precision (RSD) | Key Advantages for -CF3 Analysis | Key Limitations for -CF3 Analysis |
| GC-MS | Separation by volatility and interaction with a stationary phase, followed by mass-based detection. | 0.07 - 5.0 µg/kg[1] | 0.25 - 10.0 µg/kg | < 10%[2] | High resolution for complex mixtures, sensitive for volatile compounds. | Requires derivatization for polar compounds, potential for thermal degradation. |
| LC-MS/MS | Separation by partitioning between a liquid mobile phase and a solid stationary phase, followed by tandem mass spectrometry. | < 5.0 µg/kg[1] | < 10 µg/L | < 9%[1] | Broad applicability to non-volatile and thermally labile compounds. | Matrix effects can suppress ionization, lower chromatographic resolution than GC. |
| 19F NMR | Nuclear magnetic resonance spectroscopy of the 19F nucleus. | ~µM - mM | ~µM - mM | < 5% | Direct and unambiguous identification and quantification of fluorine-containing species.[3] | Lower sensitivity than MS techniques, complex spectra for mixtures. |
| Elemental Analysis | Combustion of the sample followed by detection of the resulting gases to determine elemental composition. | ~0.1 ppm (for fluorine)[4] | ~0.3 ppm (for fluorine) | < 0.3% | Provides bulk fluorine content, useful for confirming overall stoichiometry. | Does not provide structural information, requires specialized equipment for fluorine.[5][6] |
Experimental Protocols
Generalized GC-MS Protocol for a Trifluoromethylated Product
This protocol provides a general framework for the analysis of a volatile or semi-volatile trifluoromethylated compound. Optimization of parameters is crucial for specific applications.
1. Sample Preparation:
-
Dissolve the purified trifluoromethylated product in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of 1 mg/mL to create a stock solution.[7]
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
If the compound is polar or non-volatile, derivatization may be necessary. A common method is silylation to increase volatility.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 7200 Accurate Mass Q-TOF MS or equivalent.
-
Column: A nonpolar or semi-polar capillary column is often used, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Mode: Splitless injection is often preferred for trace analysis.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature (e.g., 300 °C) to ensure separation of components.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[7]
-
Mass Scan Range: A typical range is m/z 50-550.
3. Data Analysis:
-
Identify the peak corresponding to the trifluoromethylated product based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a library spectrum or by interpreting the fragmentation pattern.
-
Quantify the analyte by constructing a calibration curve from the peak areas of the standards.
Visualizing the Workflow and Decision-Making Process
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized trifluoromethylated product.
Caption: A typical workflow for the synthesis and characterization of trifluoromethylated products.
Decision-Making for Analytical Technique Selection
Choosing the right analytical technique is critical. The following diagram provides a logical decision-making tree to guide the selection process.
Caption: A decision tree to guide the selection of an appropriate analytical technique.
Conclusion
The characterization of trifluoromethylated products requires a multi-faceted analytical approach. While GC-MS is an invaluable tool for volatile and semi-volatile compounds, offering excellent separation and sensitivity, it is often complemented by other techniques. LC-MS is essential for non-volatile or thermally labile molecules. 19F NMR provides unambiguous structural information and has become a powerful tool for studying fluorinated molecules in various environments.[8][9] Elemental analysis, though less common for routine analysis, remains the gold standard for determining bulk fluorine content. The choice of technique should be guided by the specific properties of the trifluoromethylated product and the analytical question at hand. By leveraging the strengths of each method, researchers can achieve a comprehensive and accurate characterization of these important molecules.
References
- 1. [Comparison of the performances of gas chromatography-quadrupole time of flight mass spectrometry and gas chromatography-tandem mass spectrometry in rapid screening and confirmation of 208 pesticide residues in fruits and vegetables] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 4. Fluorine and Fluoride Analysis [intertek.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 7. benchchem.com [benchchem.com]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone with the utmost care in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure. Adherence to wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a laboratory coat, is mandatory.
Waste Segregation and Collection: The First Step to Proper Disposal
The cardinal rule for managing this type of waste is segregation. Due to its halogenated nature, this compound waste must be collected separately from non-halogenated chemical waste.[1][2][3][4] This practice is not only a safety measure but is also often more cost-effective, as the disposal of mixed waste streams can be more complex and expensive.
Key collection steps include:
-
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container. The container must be marked as "Hazardous Waste" and should specify "Halogenated Organic Waste" and list the full chemical name: "this compound".[1][3]
-
Container Integrity: Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[1][3] Keep the container closed at all times, except when adding waste.[1][3][4]
-
Avoid Mixing: Do not mix this waste with other types of waste, such as acidic, alkaline, or heavy metal-containing wastes, unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[3]
Disposal Protocol: A Step-by-Step Approach
The recommended and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[5][6] On-site treatment is generally not advised due to the potential for hazardous decomposition products upon thermal stress, such as hydrogen fluoride.[5][7]
The disposal workflow is as follows:
-
Waste Accumulation: Collect the waste in the designated satellite accumulation area within your laboratory.[8]
-
Labeling: Ensure the hazardous waste tag is completed with all required information, including the generator's name, the chemical constituents and their approximate percentages, and the associated hazards (e.g., Flammable, Toxic).[3]
-
Request for Pickup: Once the container is nearly full (typically around 75-80% capacity), submit a waste pickup request to your institution's EHS or equivalent department.[3]
-
Professional Disposal: The licensed waste disposal company will then transport the waste for final treatment, which is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful gases.[6]
Spill Management
In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the contaminated material into a sealed, labeled container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.[3]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes key disposal-related parameters based on guidelines for similar halogenated organic compounds.
| Parameter | Guideline | Source |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste facility. | [6] |
| Waste Segregation | Collect as "Halogenated Organic Waste," separate from non-halogenated waste. | [1][2][3][4] |
| Container Type | Chemically resistant, sealed, and clearly labeled container. | [1][3] |
| Labeling Requirements | "Hazardous Waste," chemical name, and associated hazards. | [1][3] |
| Spill Cleanup Material | Inert absorbent material. | [3] |
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: A step-by-step workflow for the safe and compliant disposal of this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone. The focus is on providing procedural, step-by-step guidance to ensure safe laboratory operations and proper disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Chemical-resistant gloves (Nitrile rubber recommended) | Laboratory coat | Not generally required if containers are sealed |
| Weighing and Transferring | Tightly fitting safety goggles or face shield | Chemical-resistant gloves (Nitrile rubber recommended) | Chemical-resistant laboratory coat or apron | Use in a certified chemical fume hood is required |
| In-Use Operations (e.g., reactions) | Tightly fitting safety goggles or face shield | Chemical-resistant gloves (Nitrile rubber recommended) | Chemical-resistant laboratory coat or apron | Operations must be conducted in a certified chemical fume hood |
| Spill Cleanup | Tightly fitting safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation |
| Waste Disposal | Tightly fitting safety goggles or face shield | Chemical-resistant gloves (Nitrile rubber recommended) | Chemical-resistant laboratory coat or apron | Work within a chemical fume hood or well-ventilated area |
Operational Plan
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled with the chemical name, CAS number, and hazard warnings.
-
Wear appropriate PPE (safety glasses and gloves) during inspection.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Keep the container tightly closed.
-
Store away from sources of ignition, as similar fluorinated ketones can be flammable.
3. Handling and Use:
-
All handling of this compound that may generate dust or vapors must be conducted in a certified chemical fume hood.
-
Before use, ensure that an eyewash station and safety shower are readily accessible.
-
Use non-sparking tools and equipment to prevent ignition sources.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling.
4. Spill Response:
-
In case of a spill, evacuate the immediate area.
-
Remove all sources of ignition.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
For large spills, dike the area to prevent spreading.
-
Collect the absorbed material and spilled substance into a sealed, labeled container for disposal.
-
Ventilate the area and clean the spill site once the material has been removed.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste:
-
Unused or waste this compound should be collected in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
2. Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, should be considered hazardous waste.
-
Collect these materials in a separate, clearly labeled, and sealed container.
-
Dispose of contaminated materials through a licensed hazardous waste disposal company.
3. Empty Containers:
-
Empty containers may retain product residue and should be handled as hazardous waste.
-
Do not reuse empty containers.
-
Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.
-
Puncture or crush the container to prevent reuse before disposal through the appropriate waste stream.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
